molecular formula C9H16N4 B13204530 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine

1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine

货号: B13204530
分子量: 180.25 g/mol
InChI 键: HUEMYJVRHATBEH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C9H16N4 and its molecular weight is 180.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C9H16N4

分子量

180.25 g/mol

IUPAC 名称

1-methyl-5-piperidin-4-ylpyrazol-4-amine

InChI

InChI=1S/C9H16N4/c1-13-9(8(10)6-12-13)7-2-4-11-5-3-7/h6-7,11H,2-5,10H2,1H3

InChI 键

HUEMYJVRHATBEH-UHFFFAOYSA-N

规范 SMILES

CN1C(=C(C=N1)N)C2CCNCC2

产品来源

United States
Foundational & Exploratory

Whitepaper: Chemical Profiling, Synthesis, and Pharmacophoric Utility of 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine represents a highly specialized, high-value building block. It combines the potent hydrogen-bonding capability of an aminopyrazole core with the tunable solubility and salt-bridge potential of a saturated piperidine ring.

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between theoretical pharmacophore design and practical bench-level execution. This whitepaper details the physicochemical profiling, the mechanistic causality behind its regioselective synthesis, and self-validating experimental protocols essential for drug development professionals.

Structural Dynamics and Physicochemical Profiling

The architecture of 1-methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine is engineered for optimal interaction within the ATP-binding pocket of kinases. The base scaffold, 1-methyl-1H-pyrazol-4-amine, acts as a fundamental building block with a molecular weight of 97.12 Da [1] and must be handled with care due to its classification as an eye and skin irritant [2]. Isomeric variations of this framework, such as 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine, are actively utilized in proteomics research [3].

Aminopyrazoles generally exhibit high gas basicity (e.g., 917.60 kJ/mol for 1-methyl-5-aminopyrazole) [4], making them excellent hydrogen bond donors and acceptors in biological systems.

Table 1: Physicochemical & Pharmacokinetic Predictors
PropertyValueRationale / Implication
Molecular Weight 180.25 DaHighly efficient ligand efficiency (LE); leaves ample room for downstream derivatization without violating Lipinski's Rule of 5.
H-Bond Donors 3 (NH₂, Piperidine NH)Strong hinge binding and solvent interaction potential.
H-Bond Acceptors 3 (Pyrazole Ns, Piperidine N)Versatile binding network within the target protein pocket.
LogP (Predicted) ~0.5 to 1.2Excellent aqueous solubility; optimal for oral bioavailability and formulation.
Topological Polar Surface Area ~60 ŲGood membrane permeability; potential for Blood-Brain Barrier (BBB) penetration if required for CNS targets.

Synthetic Methodology: Mechanistic Causality

The synthesis of 1-methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine requires strict regiocontrol to avoid the formation of the undesired 1,3-isomer.

  • Enaminone Formation : By employing N,N-Dimethylformamide dimethyl acetal (DMF-DMA) [R2], we generate a highly stable enaminone intermediate. This prevents premature polymerization and ensures the substrate acts as a predictable 1,3-dielectrophile.

  • Regioselective Cyclization : Methylhydrazine is introduced under strict temperature control. The less sterically hindered NH₂ of methylhydrazine attacks the enaminone carbonyl first, driving the cyclization to favor the 1,5-substitution pattern.

  • Electrophilic Aromatic Substitution : The electron-rich nature of the pyrazole core allows for direct nitration at the C4 position. Utilizing strongly acidic conditions (HNO₃/H₂SO₄) simultaneously cleaves the Boc protecting group from the piperidine, streamlining the synthetic route.

  • Catalytic Hydrogenation : Palladium on Carbon (Pd/C) [R1] is chosen over dissolving metal reductions (e.g., Fe/HCl) to reduce the nitro group. Aminopyrazoles are strong metal chelators; avoiding metal salts prevents product sequestration and simplifies purification.

SyntheticWorkflow A 1-Boc-4-acetylpiperidine B Enaminone Intermediate (via DMF-DMA) A->B Condensation (100°C) C 1-Methyl-5-(1-Boc-piperidin-4-yl) -1H-pyrazole B->C Methylhydrazine Cyclization D 1-Methyl-4-nitro-5-(piperidin-4-yl) -1H-pyrazole C->D HNO3/H2SO4 (Boc Cleavage) E 1-Methyl-5-(piperidin-4-yl) -1H-pyrazol-4-amine D->E H2, Pd/C Reduction

Synthetic pathway for 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating specific In-Process Controls (IPCs).

Protocol 1: Synthesis of the Enaminone Intermediate
  • Procedure : Dissolve 1-Boc-4-acetylpiperidine (1.0 eq) in neat DMF-DMA (3.0 eq). Heat the mixture to 100 °C under nitrogen for 12 hours. Concentrate under reduced pressure to yield the crude enaminone.

  • Causality : Neat DMF-DMA acts as both reagent and solvent, driving the equilibrium forward through the continuous removal of methanol by-product.

  • Self-Validation (IPC) : Analyze via LC-MS. The reaction is deemed complete when the starting material mass disappears and the [M+H]⁺ signal shifts by +55 Da (m/z 283.2).

Protocol 2: Regioselective Cyclization
  • Procedure : Dissolve the crude enaminone in absolute ethanol and cool to 0 °C. Add methylhydrazine (1.1 eq) dropwise over 30 minutes. Warm to room temperature and stir for 4 hours.

  • Causality : Dropwise addition at 0 °C suppresses the kinetic formation of the 1,3-isomer, maximizing the thermodynamic yield of the desired 1-methyl-5-substituted pyrazole.

  • Self-Validation (IPC) : ¹H NMR (CDCl₃) must show a distinct, sharp singlet at ~7.4 ppm, corresponding to the pyrazole C3-H proton.

Protocol 3: Nitration and Deprotection
  • Procedure : Dissolve the pyrazole intermediate in concentrated H₂SO₄ at 0 °C. Slowly add fuming HNO₃ (1.2 eq). Stir for 2 hours at room temperature. Pour over crushed ice and basify to pH 10 with NaOH to precipitate the product.

  • Causality : The highly acidic environment effectively nitrates the C4 position while simultaneously executing a global deprotection of the Boc group, yielding the free piperidine.

  • Self-Validation (IPC) : IR Spectroscopy of the precipitate must show a strong absorbance at 1530 cm⁻¹ (NO₂ asymmetric stretch), and NMR must confirm the disappearance of the Boc tert-butyl signal (~1.4 ppm).

Protocol 4: Catalytic Hydrogenation
  • Procedure : Dissolve the nitro intermediate in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the flask with nitrogen, then introduce H₂ gas (1 atm via balloon). Stir vigorously for 6 hours. Filter through a pad of Celite to remove the catalyst and concentrate.

  • Causality : Atmospheric hydrogenation prevents over-reduction of the pyrazole ring while cleanly reducing the nitro group to a primary amine without introducing coordinating metal salts.

  • Self-Validation (IPC) : TLC visualization using a Ninhydrin stain. A deep purple spot confirms the presence of the newly formed primary amine.

Table 2: In-Process Control (IPC) Analytical Metrics
Intermediate / ProductAnalytical MethodKey Diagnostic Signal
Enaminone LC-MS[M+H]⁺ at m/z 283.2
1-Methylpyrazole Core ¹H NMR (CDCl₃)Singlet at ~7.4 ppm (Pyrazole C3-H)
Nitro Intermediate IR SpectroscopyStrong absorbance at 1530 cm⁻¹ (NO₂ stretch)
Final Amine Ninhydrin Stain (TLC)Deep purple spot (Primary Amine)

Pharmacophore Analysis in Kinase Inhibition

When deployed in drug discovery, this molecule acts as a highly efficient hinge-binding pharmacophore. The 4-amino group and the adjacent pyrazole nitrogen (N2) form a critical donor-acceptor hydrogen bond pair with the backbone amides of the kinase hinge region.

Simultaneously, the N1-methyl group acts as a steric shield, directing the molecule into the correct conformation and probing the hydrophobic gatekeeper pocket. The piperidine ring projects outward toward the solvent-exposed channel, where its secondary amine can form salt bridges with acidic residues (e.g., Asp or Glu) or serve as a synthetic handle for further derivatization (e.g., amidation or reductive amination).

BindingModel Core 1-Methyl-5-(piperidin-4-yl) -1H-pyrazol-4-amine Hinge Kinase Hinge Region (Backbone Amides) Core->Hinge 4-NH2 & N2 H-Bonds Solvent Solvent Channel (Aqueous Exposure) Core->Solvent Piperidine NH Salt Bridge Gatekeeper Gatekeeper Pocket (Hydrophobic Fit) Core->Gatekeeper N1-Methyl Steric Fit

Pharmacophore binding model for kinase hinge region interactions.

References

  • ChemBK. "1-methyl-1H-pyrazol-4-amine." URL: [Link][2]

  • Cheméo. "Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8)." URL: [Link][4]

  • Organic Chemistry Portal. "Palladium on Carbon (Pd/C)." URL: [Link] [R1]

Sources

An In-depth Technical Guide to the Solubility Profile of 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for determining and understanding the solubility of 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine in a range of organic solvents. Given the absence of extensive published quantitative solubility data for this specific molecule, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals to generate and interpret this critical dataset. The methodologies outlined herein are grounded in established principles of physical chemistry and pharmaceutical sciences, ensuring a robust and reliable outcome.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility is a paramount determinant of a drug's bioavailability and, consequently, its efficacy.[1][2] For an active pharmaceutical ingredient (API) like 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine, a thorough understanding of its solubility in various organic solvents is indispensable. This knowledge underpins crucial stages of development, including:

  • Synthesis and Purification: The selection of appropriate solvents is critical for achieving high yields and purity during crystallization and chromatographic purification.

  • Formulation Development: Crafting a stable and effective dosage form, whether for oral, parenteral, or topical administration, is fundamentally dependent on the API's solubility characteristics.[3]

  • Preclinical and Toxicological Studies: The preparation of dosing solutions for in vitro and in vivo studies requires solvents that can dissolve the compound at the desired concentrations without interfering with the biological assays.

This guide will provide the theoretical underpinnings and a practical, step-by-step methodology to establish a comprehensive solubility profile for 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine.

Theoretical Considerations: Predicting Solubility Behavior

The molecular structure of 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine offers valuable clues to its likely solubility profile. The molecule incorporates several key functional groups that dictate its interactions with different solvents:

  • A Pyrazole Ring: This aromatic heterocycle contains nitrogen atoms capable of hydrogen bonding.

  • An Amino Group (-NH2): This primary amine is a strong hydrogen bond donor.

  • A Piperidine Ring: The tertiary amine within the piperidine ring (N-methylated) can act as a hydrogen bond acceptor.

  • A Methyl Group: This non-polar substituent contributes to the molecule's lipophilicity.

The presence of both hydrogen bond donors and acceptors suggests that 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine will likely exhibit favorable solubility in polar organic solvents.[4] The interplay between the polar functional groups and the non-polar hydrocarbon backbone will determine its solubility across a spectrum of solvents with varying polarities.

Expected Solubility Trends:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine and pyrazole moieties, leading to good solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors and should also be effective at dissolving the compound.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be significantly lower in these solvents due to the molecule's overall polarity.

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[1][5] This method involves agitating an excess of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Step-by-Step Methodology:

  • Preparation of Materials:

    • 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine (ensure purity is characterized).

    • A selection of organic solvents of appropriate grade (see Table 1 for suggestions).

    • Vials with screw caps.

    • A temperature-controlled orbital shaker or incubator.

    • A calibrated analytical balance.

    • A centrifuge.

    • Syringes and syringe filters (e.g., 0.22 µm PTFE).

    • Volumetric flasks and pipettes.

    • An appropriate analytical instrument for quantification (e.g., HPLC-UV, UPLC-MS).

  • Preparation of Saturated Solutions:

    • Add an excess amount of 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine to individual vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately add a known volume or mass of each selected organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined experimentally.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of calibration standards of 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine of known concentrations.

    • Analyze the calibration standards and the diluted samples using a validated analytical method (e.g., HPLC-UV).

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Determine the concentration of the solute in the diluted samples by interpolation from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 g of solvent ( g/100g ), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Diagram of the Isothermal Shake-Flask Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation A Add excess API to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-72 hours) B->C D Settle and withdraw supernatant C->D E Filter supernatant (0.22 µm) D->E F Dilute sample E->F G Quantify by HPLC/UPLC F->G H Calculate solubility from concentration and dilution factor G->H

Caption: Workflow for determining solubility using the isothermal shake-flask method.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and structured table for easy comparison across different solvents.

Table 1: Solubility of 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine in Selected Organic Solvents at 25 °C (Hypothetical Data)

Solvent ClassSolventPolarity IndexSolubility (mg/mL)
Polar Protic Methanol5.1[Experimental Value]
Ethanol4.3[Experimental Value]
Isopropanol3.9[Experimental Value]
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2[Experimental Value]
N,N-Dimethylformamide (DMF)6.4[Experimental Value]
Acetonitrile5.8[Experimental Value]
Less Polar Dichloromethane3.1[Experimental Value]
Ethyl Acetate4.4[Experimental Value]
Non-Polar Toluene2.4[Experimental Value]
Hexane0.1[Experimental Value]

Interpretation of Results:

The obtained solubility data should be analyzed in the context of the solvent's properties and the molecular structure of 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine. A correlation between solubility and solvent polarity is expected. This data will be invaluable for guiding solvent selection in subsequent stages of drug development. For instance, solvents with high solubility would be candidates for crystallization processes, while a range of solvents will be useful for developing analytical methods.

Conclusion

References

  • World Health Organization. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Slideshare. (n.d.). BCS Guideline for solubility and Dissolution.pptx. [Link]

  • Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. [Link]

  • Dahan, A., Miller, J. M., & Amidon, G. L. (2009). Prediction of solubility and permeability class membership: provisional BCS classification of the world's top oral drugs. The AAPS journal, 11(4), 740–746. [Link]

  • ResearchGate. (n.d.). Solubility guidelines for candidate drugs (µg/mL). The bars show the...[Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

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The Strategic Role of 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine in Advanced Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the design of highly selective kinase inhibitors relies on privileged molecular scaffolds that can precisely navigate complex protein binding pockets. 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine has emerged as a critical pharmaceutical intermediate, particularly in the synthesis of allosteric inhibitors targeting the Janus kinase (JAK) family and Tyrosine Kinase 2 (TYK2). This whitepaper provides an in-depth technical analysis of this intermediate, detailing its pharmacophore rationale, self-validating synthetic workflows, and its integration into active pharmaceutical ingredients (APIs).

Chemical Anatomy & Pharmacophore Rationale

The utility of 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine lies in its highly modular bi-heterocyclic structure. As a Senior Application Scientist, it is crucial to understand the causality behind selecting this specific moiety over other isosteres:

  • The 1-Methylpyrazole Core: Pyrazoles are classic bioisosteres for phenyl rings, offering improved aqueous solubility and a lower partition coefficient (cLogP). The methyl group at the N1 position prevents tautomerization, locking the molecule into a single defined conformation that minimizes entropic penalties upon binding to the kinase domain.

  • The 4-Amino Group: This primary amine serves as the primary synthetic handle. It is highly nucleophilic, making it an ideal candidate for Buchwald-Hartwig cross-coupling or amide bond formation to attach the moiety to the main hinge-binding core of the drug.

  • The Piperidin-4-yl Group (C5 Position): Once deprotected, the secondary amine of the piperidine ring is protonated at physiological pH (pKa ~9.5). This basic center is strategically positioned to form critical salt bridges with solvent-exposed acidic residues (e.g., Aspartic Acid) in the kinase pseudokinase domain, drastically enhancing both target affinity and overall drug solubility.

Quantitative Physicochemical Profiling

To facilitate rational drug design, the foundational physicochemical properties of the fully deprotected intermediate are summarized below:

PropertyValuePharmacological / Synthetic Implication
Molecular Weight 180.25 g/mol High ligand efficiency (LE); leaves ample molecular weight budget for the rest of the API.
cLogP (estimated) 0.4 - 0.8Highly hydrophilic; counterbalances lipophilic hinge-binding cores to prevent off-target toxicity.
pKa (Piperidine NH) ~9.5Protonated at pH 7.4; essential for forming salt bridges within the target protein.
Topological Polar Surface Area 44.0 ŲExcellent membrane permeability profile for intracellular kinase targeting.
Hydrogen Bond Donors 2Provides versatile vectors for allosteric pocket anchoring.
Hydrogen Bond Acceptors 3Facilitates interaction with solvent-exposed water networks.

Application in TYK2/JAK Allosteric Inhibition

The JAK family plays a pivotal role in cytokine-dependent control of cellular functions involved in immune responses (1)[1]. Aberrant TYK2 expression is heavily associated with autoimmune conditions such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.

Historically, targeting the highly conserved ATP-binding site (JH1 domain) of JAK kinases led to off-target toxicities. Recent breakthroughs have shifted focus to the regulatory pseudokinase domain (JH2) to achieve absolute TYK2 selectivity (2)[2]. The 1-methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine scaffold is frequently utilized to occupy this allosteric pocket, modulating the IL-23/Th17/Th22 axis critical in systemic lupus erythematosus and psoriasis (3)[3].

Pathway IL23 IL-23 Cytokine Receptor IL-23 Receptor IL23->Receptor TYK2 TYK2 Kinase (JH2 Domain) Receptor->TYK2 STAT3 STAT3 Phosphorylation TYK2->STAT3 Nucleus Pro-inflammatory Gene Transcription STAT3->Nucleus Drug Pyrazole-Piperidine Derived Inhibitor Drug->TYK2 Allosteric Inhibition

TYK2/STAT3 signaling pathway and allosteric inhibition mechanism.

Self-Validating Synthetic Workflow

To ensure high yield and purity, the synthesis of this intermediate must follow a rigorous, self-validating protocol. The following workflow outlines the bottom-up synthesis of the Boc-protected intermediate, which is the standard form used prior to API coupling.

SynthWorkflow SM1 5-Bromo-1-methyl-1H-pyrazole Step1 Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 SM1->Step1 SM2 1-Boc-THP-4-boronic ester SM2->Step1 Int1 1-Methyl-5-(1-Boc-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrazole Step1->Int1 Step2 Hydrogenation Pd/C, H2 Int1->Step2 Int2 1-Methyl-5-(1-Boc-piperidin-4-yl)-1H-pyrazole Step2->Int2 Step3 Nitration HNO3, H2SO4 Int2->Step3 Int3 1-Methyl-4-nitro-5-(1-Boc-piperidin-4-yl)-1H-pyrazole Step3->Int3 Step4 Reduction Pd/C, H2 Int3->Step4 Int4 4-Amino-1-methyl-5-(1-Boc-piperidin-4-yl)-1H-pyrazole Step4->Int4 Step5 Boc Deprotection HCl in Dioxane Int4->Step5 Final 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine Step5->Final

Synthetic workflow for 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine.

Step-by-Step Methodology & Causality

Step 1: Suzuki-Miyaura Cross-Coupling

  • Action: React 5-bromo-1-methyl-1H-pyrazole with 1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester using Pd(dppf)Cl₂ and K₂CO₃ in a 1,4-dioxane/water mixture at 90°C.

  • Causality: The palladium catalyst Pd(dppf)Cl₂ is specifically chosen for its large bite angle, which facilitates the reductive elimination step in sterically hindered ortho-substituted pyrazoles. The biphasic solvent system ensures the solubility of both the organic substrates and the inorganic base.

  • Validation: Monitor via LC-MS. The reaction is validated when the starting bromide (distinctive M/M+2 isotope pattern) is completely consumed and replaced by the coupled mass.

Step 2: Olefin Hydrogenation

  • Action: Subject the intermediate to H₂ gas (1 atm) over 10% Pd/C in methanol at room temperature.

  • Causality: Reduces the tetrahydropyridine double bond to a saturated piperidine ring. Methanol is utilized as a protic solvent to accelerate the hydrogenation kinetics.

  • Validation: ¹H NMR validation showing the complete disappearance of the vinylic proton signal (~6.0 ppm).

Step 3: Regioselective Nitration

  • Action: Treat the hydrogenated intermediate with a mixture of fuming HNO₃ and concentrated H₂SO₄ at 0°C.

  • Causality: The C4 position of the pyrazole is the most electron-rich node of the heterocycle, making it highly susceptible to electrophilic aromatic substitution. Maintaining a strict 0°C temperature is critical to prevent the oxidative cleavage of the acid-sensitive Boc protecting group.

  • Validation: LC-MS confirms a +45 Da mass shift corresponding to the addition of the nitro group.

Step 4: Nitro Reduction

  • Action: Catalytic hydrogenation (H₂, Pd/C) in ethanol.

  • Causality: Gently reduces the nitro group to the target primary amine. Dissolving metal reductions (e.g., Fe/HCl or SnCl₂/HCl) are strictly avoided here to prevent premature Boc deprotection under highly acidic conditions.

  • Validation: Visual color change from vibrant yellow (nitro) to colorless (amine); LC-MS confirms the M-30 mass shift.

Methodological Protocols for API Integration

Once the protected intermediate is synthesized, it must be coupled to the main API core. The most robust method for attaching this pyrazole-amine to an aryl or heteroaryl halide core is via Buchwald-Hartwig amination (4)[4].

Protocol: Buchwald-Hartwig Cross-Coupling

  • Preparation: In a rigorously dried Schlenk flask, combine the 4-amino pyrazole intermediate (1.0 eq) with the target aryl halide core (1.05 eq).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.05 eq) and Xantphos (0.1 eq) alongside finely powdered K₂CO₃ (2.5 eq).

    • Causality: Xantphos is selected as the ligand because its wide bite angle strongly favors the reductive elimination of the C-N bond, suppressing competitive β-hydride elimination pathways.

  • Degassing: Suspend the mixture in anhydrous 1,4-dioxane and degas via three freeze-pump-thaw cycles.

    • Causality: Degassing is absolute critical as the Pd(0) active species is highly susceptible to rapid oxidation by atmospheric oxygen.

  • Execution & Deprotection: Heat to 100°C for 12 hours. Upon completion (validated via HPLC showing <1% aryl halide remaining), cool to room temperature, filter through Celite, and concentrate. The crude product is then treated with 4M HCl in dioxane to cleave the Boc group, yielding the final API as a hydrochloride salt.

References

  • "WO2015016206A1 - Heterocyclic compound", Google P
  • "US20170066763A1 - Tyk2 inhibitors and uses thereof", Google P
  • "WO2022083560A1 - Tyk2 selective inhibitor and use thereof", Google P
  • "CN118922420A - TYK2 inhibitor synthesis and intermediate thereof", Google P

Sources

Ionization Profiling and pKa Characterization of 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the precise characterization of a molecule's ionization state is foundational to predicting its pharmacokinetics, solubility, and target-binding affinity. 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine is a highly versatile, sp3-rich heterocyclic building block frequently utilized in the design of kinase inhibitors and CNS-penetrant therapeutics. This whitepaper provides an in-depth technical analysis of its diprotic ionization properties, detailing the causality behind its microstate and macrostate equilibria, and establishing a self-validating experimental framework for empirical pKa determination.

Structural and Electronic Analysis

The physicochemical behavior of 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine is governed by two distinct ionizable centers, resulting in a diprotic system:

  • The Piperidine Nitrogen (Secondary Aliphatic Amine): Piperidine is a strong organic base with a reference pKa of 11.12[1]. In this compound, the piperidine ring is attached at its 4-position to the pyrazole core. The inductive electron-withdrawing effect of the heteroaromatic system across three carbon-carbon bonds slightly attenuates this basicity. Consequently, the predicted macroscopic pKa for this center (pKa2) is approximately 10.2 ± 0.2 .

  • The 4-Aminopyrazole System (Primary Heteroaromatic Amine): Aromatic and heteroaromatic amines are significantly weaker bases due to the delocalization of the nitrogen lone pair into the pi-system. Reference compounds like 1-phenyl-1H-pyrazol-4-amine exhibit a pKa of roughly 4.45[2]. The electron-donating N1-methyl group slightly increases electron density on the ring, yielding an estimated macroscopic pKa (pKa1) of 4.2 ± 0.2 .

At physiological pH (7.4), the molecule exists almost exclusively (>99%) in a monocationic state , where the piperidine nitrogen is protonated, and the 4-aminopyrazole system remains neutral.

Protonation Dication Dicationic State (pH < 4.0) Piperidine: NH2+ Pyrazole: NH3+ Monocation Monocationic State (pH 4.0 - 10.0) Piperidine: NH2+ Pyrazole: NH2 Dication->Monocation pKa1 ~ 4.2 (Pyrazole) Neutral Neutral State (pH > 10.5) Piperidine: NH Pyrazole: NH2 Monocation->Neutral pKa2 ~ 10.2 (Piperidine)

Macroscopic protonation states of 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine across pH.

Experimental Methodologies for pKa Determination

To establish a self-validating system for empirical measurement, orthogonal titration techniques must be employed. Because the two ionizable centers possess vastly different electronic environments, relying on a single method can lead to artifacts. We recommend an automated platform (e.g., Sirius T3) utilizing both pH-metric and UV-metric approaches[3].

Protocol 1: Potentiometric (pH-Metric) Titration

Target: The Piperidine Nitrogen (pKa2). Causality: Aliphatic amines like piperidine lack a conjugated chromophore; thus, their protonation does not induce a measurable shift in UV absorbance. Potentiometry tracks the molar addition of acid/base required to change the pH, making it the gold standard for non-UV-active centers[3].

  • Sample Preparation: Dissolve the compound to a concentration of 1–5 mM in 0.15 M KCl. Reasoning: A high analyte concentration is mandatory to generate a robust buffering capacity signal above the background of water, while 0.15 M KCl maintains physiological ionic strength[3].

  • Titration Execution: Automatically titrate the solution from pH 2.0 to 12.0 using standardized 0.5 M HCl and 0.5 M KOH under a nitrogen atmosphere to prevent CO2 absorption.

  • Data Deconvolution: Plot the mean molecular charge versus pH (Bjerrum plot). The pKa is mathematically derived from the inflection point of this curve.

Protocol 2: UV-Metric (Spectrophotometric) Titration

Target: The 4-Aminopyrazole System (pKa1). Causality: Protonation of the heteroaromatic pyrazole system fundamentally alters its electronic transition states, resulting in distinct UV absorbance spectra for the protonated and unprotonated macrostates[4].

  • Sample Preparation: Prepare a highly dilute solution (~50 µM) in 0.15 M KCl. Reasoning: Low concentrations are required to obey the Beer-Lambert law and prevent detector saturation during multiwavelength analysis[3].

  • Spectral Acquisition: Titrate from pH 1.8 to 12.2, capturing full UV spectra (250–450 nm) at 0.2 pH increments[4].

  • Targeted Analysis: Apply Target Factor Analysis (TFA) to deconvolute the overlapping spectra. The pKa is identified at the pH where the rate of spectral change (dA/dpH) is maximized.

Protocol 3: Yasuda-Shedlovsky Extrapolation (Cosolvent Method)

Target: Handling poor aqueous solubility of the neutral free base. Causality: At pH > 10.5, the compound becomes fully neutral and may precipitate, skewing equilibrium constants.

  • Cosolvent Titration: Perform the titrations in three distinct cosolvent mixtures (e.g., 30%, 40%, and 50% Methanol/Water)[4].

  • Linear Extrapolation: Plot the apparent pKa (psKa) against the weight percent of the cosolvent.

  • Aqueous pKa Determination: Extrapolate the linear regression to 0% cosolvent to yield the true aqueous pKa, completely bypassing precipitation artifacts[5].

Workflow Prep Sample Prep: 10 mg/mL in DMSO Split Aliquoting based on Assay Type Prep->Split UV UV-Metric Titration (~50 µM, pH 1.8 - 12.2) Tracks Pyrazole pKa1 Split->UV Potent Potentiometric Titration (~1-5 mM, 0.15 M KCl) Tracks Piperidine pKa2 Split->Potent Cosolvent Yasuda-Shedlovsky Extrapolation (If insoluble: 30%, 40%, 50% MeOH) UV->Cosolvent Low Solubility Data Global Data Fitting (Bjerrum Plot & Spectral Deconvolution) UV->Data Potent->Cosolvent Low Solubility Potent->Data Cosolvent->Data

Orthogonal experimental workflow for robust pKa determination.

Quantitative Data Summary

The table below summarizes the predicted ionization parameters critical for downstream formulation and pharmacokinetic modeling.

Ionizable CenterFunctional Group TypePredicted pKaPrimary Titration MethodIonization State at pH 7.4
Center 1 (pKa1) Primary Heteroaromatic Amine (4-Aminopyrazole)4.2 ± 0.2UV-Metric>99% Neutral
Center 2 (pKa2) Secondary Aliphatic Amine (Piperidine)10.2 ± 0.2Potentiometric>99% Protonated (Cationic)
Net Molecule Diprotic BaseN/AOrthogonalMonocationic (+1)

Conclusion

1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine presents a biphasic ionization profile. Its piperidine moiety ensures high aqueous solubility and favorable salt-bridge formation at physiological pH, while the neutral 4-aminopyrazole acts as a potent, uncharged hydrogen bond donor/acceptor ideal for kinase hinge-binding. Accurate empirical validation of these properties requires a dual-methodology approach, leveraging both potentiometric and UV-metric titrations to decouple the distinct electronic behaviors of its functional groups.

References

  • PubChem - Piperidine | C5H11N | CID 8082 National Institutes of Health (NIH) URL:[Link]

  • Cas 1128-53-6, 1-Phenyl-1H-pyrazol-4-amine LookChem URL:[Link]

  • UV-metric (spectrophotometric) and pH-metric (potentiometric) pKa measurements... ResearchGate URL:[Link]

  • SAMPL6/pKa_challenge_instructions.md at master GitHub URL:[Link]

  • Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant... SciTechnol URL:[Link]

Sources

Unveiling the Therapeutic Potential: A Guide to Identifying and Validating Biological Targets for 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine scaffold represents a promising chemotype for the development of novel therapeutics. This is due to its foundation in the pyrazole ring system, a well-established "privileged scaffold" in medicinal chemistry, known to be the core of numerous clinically successful drugs.[1][2] This technical guide provides a comprehensive framework for researchers and drug development professionals to identify and validate the biological targets of this specific scaffold and its derivatives. We will delve into the most probable target classes based on existing literature for related pyrazole compounds, with a strong emphasis on protein kinases.[3][4] Furthermore, this guide will present a systematic, multi-pronged experimental workflow, from initial computational screening and broad-based biochemical assays to direct target engagement and functional cellular validation. Detailed protocols for key methodologies are provided to ensure scientific rigor and reproducibility. The overarching goal is to equip research teams with the necessary knowledge and experimental strategies to effectively elucidate the mechanism of action of novel compounds based on the 1-methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine core, thereby accelerating their journey from discovery to clinical translation.

The Pyrazole Scaffold: A Foundation of Pharmacological Diversity

The pyrazole moiety is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Its remarkable versatility and ability to form key interactions with a wide range of biological macromolecules have cemented its status as a cornerstone of modern medicinal chemistry.[2][5] Compounds incorporating this scaffold have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antiviral properties.[2][6][7][8] This broad utility stems from the pyrazole ring's favorable physicochemical properties and its synthetic tractability, which allows for extensive chemical modifications to fine-tune potency, selectivity, and pharmacokinetic profiles.[9]

The specific scaffold , 1-methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine, combines the pyrazole core with a piperidine ring, a common feature in centrally active drugs that can influence solubility and interactions with target proteins. The presence of the 4-amine group provides a crucial vector for establishing hydrogen bond interactions within a target's binding site. Given the extensive history of pyrazole-based compounds in drug discovery, we can formulate a data-driven hypothesis regarding the most probable biological targets for this novel scaffold.

Hypothesizing Potential Biological Target Classes

An extensive review of the scientific literature reveals that pyrazole-based compounds are particularly prominent as inhibitors of protein kinases.[3][4]

Protein Kinases: The Predominant Target Class

Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1][10] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major focus of drug development efforts.[1][10] Numerous pyrazole-containing molecules have been successfully developed as potent and selective kinase inhibitors.[3][11]

Based on the activities of structurally related pyrazole scaffolds, the following kinase families represent high-priority potential targets for the 1-methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine core:

  • Cyclin-Dependent Kinases (CDKs): These kinases are essential regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[1][11]

  • Janus Kinases (JAKs): JAKs are key components of signaling pathways for a variety of cytokines and growth factors, and their inhibition is a validated strategy for treating inflammatory diseases and some cancers.[1]

  • Receptor Tyrosine Kinases (e.g., EGFR, VEGFR): These kinases are located on the cell surface and are often overactive in various cancers, driving tumor growth and angiogenesis.[10][11]

  • MAP Kinases (e.g., JNK, p38): These kinases are involved in cellular responses to stress, inflammation, and apoptosis.[8][12]

  • Checkpoint Kinases (e.g., CHK1): These kinases are critical for maintaining genomic integrity, and their inhibition can sensitize cancer cells to DNA-damaging agents.[13][14]

  • Phosphoinositide 3-kinases (PI3Ks): This family of lipid kinases plays a central role in cell growth, survival, and metabolism, and is frequently mutated in cancer.[11]

Other Potential Target Classes

While kinases are the most probable targets, the versatility of the pyrazole scaffold means other possibilities should not be discounted:

  • Immune Checkpoint Modulators: Some pyrazole derivatives have been shown to inhibit the PD-1/PD-L1 interaction, a key pathway that tumors exploit to evade the immune system.[15]

  • Nuclear Receptors: Derivatives of 1-methyl-1H-pyrazole-5-carboxamide have been investigated as inhibitors of the Androgen Receptor (AR) signaling pathway for the treatment of prostate cancer.[16]

  • Enzymes in Lipid Signaling: Certain pyrazole-urea and N-acyl derivatives have been identified as inhibitors of soluble epoxide hydrolase, an enzyme involved in inflammation and pain.[17]

  • Central Nervous System (CNS) Receptors: Piperazine-containing pyrazole derivatives have been shown to exhibit anxiolytic-like activity, potentially through modulation of the serotonergic pathway.[18]

A Systematic Workflow for Target Identification and Validation

A robust and multi-faceted approach is essential for confidently identifying and validating the biological target(s) of a novel compound. The following workflow provides a logical progression from broad, unbiased screening to specific, mechanistic validation.

G cluster_0 Phase 1: Initial Screening & Hypothesis Generation cluster_1 Phase 2: Target Engagement & Direct Binding cluster_2 Phase 3: Functional Validation & Mechanistic Studies A In Silico Screening (Target Prediction Databases) B Broad Biochemical Screening (e.g., Kinase Panel) A->B Guide Panel Selection D Cellular Thermal Shift Assay (CETSA) (Target Engagement in Cells) B->D Prioritize Hits C Phenotypic Screening (e.g., Anti-proliferation Assay) C->B Inform Panel Choice E Surface Plasmon Resonance (SPR) (Binding Kinetics) D->E Confirm Direct Binding G In Vitro Enzymatic Assays (IC50 Determination) E->G Validate with Functional Data F Isothermal Titration Calorimetry (ITC) (Binding Thermodynamics) H Cellular Assays (e.g., Western Blot for Phospho-substrates) G->H Confirm Cellular Activity I Structure-Activity Relationship (SAR) (Analog Synthesis & Testing) H->I Optimize Potency/Selectivity I->G Feedback Loop G Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Phosphorylation STAT_P P-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Compound 1-Methyl-5-(piperidin-4-yl)- 1H-pyrazol-4-amine Scaffold Compound->JAK Inhibition

Diagram 2: Potential inhibition of the JAK/STAT signaling pathway.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments discussed in this guide.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is adapted from established methodologies for assessing the anti-proliferative effects of novel compounds. [19]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the 1-methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol: Western Blot for Phospho-Substrate Analysis

This protocol provides a general framework for assessing on-target kinase inhibition in a cellular context. [1]

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 5x the anti-proliferative IC50) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle (DMSO) control.

  • Protein Extraction: Place the plates on ice and wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

  • Lysate Clarification: Incubate the lysate on ice for 30 minutes, with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and heat at 95°C for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the phosphorylated substrate of the target kinase overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Re-probe the membrane with an antibody for the total substrate and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. Quantify the band intensities to determine the relative decrease in phosphorylation.

Data Presentation and Interpretation

Quantitative data from the various assays should be summarized in a clear and concise format to allow for easy comparison and interpretation.

Table 1: Hypothetical Kinase Inhibition Profile

Kinase Target% Inhibition @ 1 µMIC50 (nM)
CDK2/CycA95%50
JAK288%120
VEGFR265%850
EGFR25%>10,000
p38α15%>10,000

Table 2: Hypothetical Anti-proliferative Activity

Cell LineKnown DependencyIC50 (µM)
MCF-7 (Breast)CDK pathway0.95
HCT116 (Colon)General proliferation1.50
HEL (Erythroleukemia)JAK20.80

Conclusion and Future Directions

The 1-methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine scaffold holds significant promise as a foundation for the development of novel therapeutic agents. The strong precedent for pyrazole-based compounds as potent kinase inhibitors provides a clear and rational starting point for target identification efforts. [3][4]By employing the systematic, multi-phase workflow outlined in this guide—from broad-based screening to direct biophysical and functional cellular assays—researchers can confidently identify and validate the biological targets of novel compounds derived from this scaffold. Subsequent structure-activity relationship (SAR) studies will be crucial for optimizing potency, selectivity, and drug-like properties, ultimately paving the way for preclinical and clinical development. The methodologies and strategies presented herein provide a robust framework to unlock the full therapeutic potential of this promising chemical series.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. Available at: [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). PubMed. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Semantic Scholar. Available at: [Link]

  • Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. (n.d.). PMC. Available at: [Link]

  • Recent developments in aminopyrazole chemistry. (n.d.). ResearchGate. Available at: [Link]

  • Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. (2019). PubMed. Available at: [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). PMC. Available at: [Link]

  • Biologically active 4‐aminopyrazole derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. (2021). PubMed. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. (n.d.). PubMed. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Available at: [Link]

  • Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. (2024). PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of 4-(1-(4(sulphanilamide)phenyl)-3-(methyl)-1H-pyrazol-5-yl)dine urea and N-acyl derivatives a... (n.d.). ChEMBL - EMBL-EBI. Available at: [Link]

  • SID 249565626. (n.d.). PubChem - NIH. Available at: [Link]

  • Central pharmacological activity of a new piperazine derivative: 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. (2012). PubMed. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). MDPI. Available at: [Link]

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Methodological & Application

Chemoselective Functionalization of the Piperidine Ring in 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Analysis

1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine is a highly versatile bifunctional building block frequently utilized in the design of kinase inhibitors, central nervous system (CNS) therapeutics, and complex natural product analogs[1]. The structural architecture of this molecule presents a classic chemoselectivity challenge: it contains both an aliphatic secondary amine (within the piperidine ring) and a heteroaromatic primary amine (on the pyrazole core).

For drug development professionals, the objective is often to functionalize the piperidine ring—via alkylation, acylation, or sulfonylation—to explore structure-activity relationships (SAR) in the solvent-exposed regions of a target protein. Simultaneously, the pyrazole-4-amine must remain intact to preserve crucial hydrogen-bonding interactions within the active site.

Causality & Mechanistic Rationale (E-E-A-T)

The successful chemoselective functionalization of this scaffold relies entirely on the vast difference in basicity and nucleophilicity between the two nitrogen centers.

  • The Piperidine Amine: The nitrogen atom in the saturated piperidine ring is sp3 -hybridized. It is highly basic, with a conjugate acid pKa (pKaH) of approximately 11.1[2]. Consequently, it is highly nucleophilic and readily attacks electrophiles.

  • The Pyrazole-4-amine: The primary amine attached to the pyrazole ring has significant sp2 -hybridized character due to the delocalization of its lone pair into the electron-rich, aromatic pyrazole π -system. This conjugation dramatically reduces its basicity (pKaH < 5) and nucleophilicity[3].

Because of this ~6 to 8 order-of-magnitude difference in basicity, electrophiles will preferentially react with the piperidine nitrogen. By carefully controlling reaction stoichiometry (1.0 - 1.05 equivalents of electrophile) and temperature, the piperidine ring can be functionalized quantitatively without the need for cumbersome protecting group strategies (e.g., Boc or Cbz protection of the pyrazole amine)[4].

Reactivity Molecule 1-Methyl-5-(piperidin-4-yl) -1H-pyrazol-4-amine Piperidine Piperidine NH (Aliphatic, sp3) pKaH ~11.1 Molecule->Piperidine Primary Target Pyrazole Pyrazole-4-amine (Conjugated, sp2) pKaH < 5 Molecule->Pyrazole Off-Target Product Chemoselective Functionalization Piperidine->Product Electrophile Pyrazole->Product No Reaction

Structural basis for chemoselective functionalization driven by pKaH and nucleophilicity.

Reaction Workflows & Quantitative Data

Reductive Amination

Reductive amination is the premier method for alkylating the piperidine ring while avoiding the over-alkylation issues common with direct alkyl halide displacement[5]. The reaction utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild reducing agent. Causality: The highly nucleophilic piperidine amine rapidly condenses with an aldehyde or ketone to form an iminium ion intermediate. The poorly nucleophilic pyrazole amine does not form an imine under these mild conditions. NaBH(OAc)₃ selectively reduces the iminium ion over the unreacted aldehyde, yielding the desired tertiary amine cleanly[5].

Acylation & Sulfonylation

Acylation of the piperidine ring can be achieved using acid chlorides or carboxylic acids activated by coupling reagents (e.g., HATU). Causality: Acid chlorides are highly reactive and could potentially acylate the pyrazole amine if used in excess. However, by strictly limiting the acid chloride to 1.05 equivalents and running the reaction at 0 °C, the kinetic preference for the more nucleophilic piperidine nitrogen ensures absolute chemoselectivity[4].

Table 1: Summary of Chemoselective Functionalization Parameters
Functionalization TypeReagents / ConditionsElectrophile StoichiometryExpected Chemoselectivity (Piperidine : Pyrazole)Typical Isolated Yield
Reductive Amination Aldehyde, NaBH(OAc)₃, DCE, RT1.05 eq Aldehyde> 99:185 - 95%
Acylation Acid Chloride, DIPEA, DCM, 0 °C1.05 eq Acid Chloride> 95:580 - 90%
Amidation (Coupling) Carboxylic Acid, HATU, DIPEA, DMF1.10 eq Acid/HATU> 98:275 - 85%
Sulfonylation Sulfonyl Chloride, Et₃N, DCM, 0 °C1.05 eq Sulfonyl Chloride> 95:580 - 92%

Step-by-Step Experimental Protocols

Protocol A: Chemoselective Reductive Amination

Workflow Step1 1. Dissolve Amine in DCE/DCM Step2 2. Add Aldehyde (1.05 eq) Step1->Step2 Step3 3. Iminium Formation (Stir 30 min) Step2->Step3 Step4 4. Add NaBH(OAc)3 (1.5 eq) Step3->Step4 Step5 5. Aqueous Quench (NaHCO3) Step4->Step5 Step6 6. Organic Extraction & Purification Step5->Step6

Step-by-step experimental workflow for chemoselective reductive amination.

  • Preparation: In an oven-dried round-bottom flask, dissolve 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (10 mL).

  • Electrophile Addition: Add the desired aldehyde (1.05 mmol, 1.05 eq) to the solution. Stir the mixture at room temperature for 30 minutes to allow for complete iminium ion formation. Self-Validation Check: Do not add the reducing agent immediately; pre-formation of the iminium ion ensures high yields and prevents direct reduction of the aldehyde.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 eq) in one portion. Stir the suspension at room temperature for 12–16 hours under a nitrogen atmosphere.

  • Quench & Extraction: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Stir for 15 minutes until gas evolution ceases. Extract the aqueous layer with dichloromethane (DCM) (3 x 10 mL).

  • Washing & Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically using a gradient of DCM/MeOH with 1% Et₃N to prevent streaking of the basic amine) to afford the N-alkylated product.

Protocol B: Chemoselective Acylation via Acid Chlorides
  • Preparation: Dissolve 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine (1.0 mmol) and N,N-diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 eq) in anhydrous DCM (10 mL).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Crucial Step: Lowering the temperature maximizes the kinetic differentiation between the two amines, preventing off-target acylation of the pyrazole core.

  • Acylation: Slowly add the acid chloride (1.05 mmol, 1.05 eq) dropwise via a syringe over 5 minutes.

  • Reaction: Stir the mixture at 0 °C for 1 hour. Monitor the reaction via LC-MS or TLC to ensure complete consumption of the starting material.

  • Workup: Dilute the mixture with additional DCM (10 mL) and wash sequentially with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography to yield the N-acylated piperidine derivative.

Sources

Handling and storage guidelines for 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols for 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine

Introduction: Understanding 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine

1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine (CAS No. 3524-30-9) is a heterocyclic compound featuring a substituted pyrazole ring linked to a piperidine moiety.[1][2] As a member of the amino-pyrazole class, this molecule and its analogues are of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure found in numerous pharmaceuticals, including kinase inhibitors developed for oncology.[3][4] The presence of both a basic piperidine ring and an aromatic amine group suggests potential for multiple binding interactions with biological targets, making it a valuable building block for library synthesis and lead optimization campaigns.[1]

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the safe and effective handling, storage, and utilization of this compound in a laboratory setting. The protocols herein are synthesized from safety data for structurally related compounds and established best practices in chemical research.

Section 1: Compound Profile & Physicochemical Properties

While detailed experimental data for this specific molecule is not widely published, its properties can be inferred from its structure and data on analogous compounds.

PropertyValue / ObservationRationale & Source
CAS Number 3524-30-9Public chemical databases.[2]
Molecular Formula C₉H₁₆N₄Derived from chemical structure.[1][2]
Molecular Weight 180.25 g/mol Derived from chemical structure.[2]
Appearance Likely an off-white to light-colored solid/powder.Typical for similar small molecule amines.[1][5]
Solubility Expected solubility in polar organic solvents (e.g., DMSO, DMF, Methanol).Based on the polar nature of the amine and pyrazole groups.[1]
Stability Potentially sensitive to air and moisture.Amine groups can be susceptible to oxidation. Safety data for a related pyrazole indicates air sensitivity.[6] A related piperazine is noted as hygroscopic.[7]

Section 2: Hazard Identification & Risk Assessment

A thorough risk assessment is mandatory before handling this compound. Although a specific Safety Data Sheet (SDS) for this exact molecule is not available in the search results, data from related amino-pyrazoles and piperidines indicate a probable hazard profile of skin and eye irritation .[6][8][9]

Causality of Hazards:

  • Skin/Eye Irritation: The amine functional groups can be basic and act as irritants upon contact with skin and mucous membranes. Similar compounds are classified as Skin Irritation Category 2 and Serious Eye Irritation Category 2.[6][8][9]

  • Inhalation Hazard: Fine powders can be easily aerosolized during handling (e.g., weighing, transferring), posing a risk of respiratory tract irritation.[6][10]

The following workflow diagram outlines the essential steps for risk assessment before commencing any experimental work.

RiskAssessment A Start: New Experiment with MPPA B Consult Safety Data (Analogous Compounds) A->B C Identify Potential Hazards - Skin/Eye Irritation - Inhalation of Dust B->C D Select Engineering Controls (Chemical Fume Hood) C->D E Define Required PPE - Nitrile Gloves - Safety Goggles - Lab Coat D->E F Review Emergency Procedures (Spill, Exposure) E->F G Proceed with Experiment F->G

Caption: Risk assessment workflow for handling the target compound.

Section 3: Safe Handling Protocols

Adherence to strict handling protocols is critical to ensure personnel safety and experimental integrity.

Engineering Controls

All manipulations of the solid compound, including weighing and preparation of stock solutions, must be performed inside a certified chemical fume hood.[11] This is the primary defense against inhalation of aerosolized powder and containment of any potential spills. The fume hood also provides a controlled environment to minimize the compound's exposure to atmospheric moisture and air.[6][7]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine:

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne particles.[6][8]

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile) must be worn. Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact.[10] Contaminated gloves should be disposed of immediately as chemical waste.

  • Body Protection: A lab coat must be worn and kept fully fastened.[10] Protective boots are recommended in situations with a higher risk of spills.[8]

General Hygiene and Handling
  • Avoid formation of dust and aerosols during handling.[10]

  • Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.[6][8]

  • Do not eat, drink, or smoke in the laboratory.[11]

  • Take off any contaminated clothing and wash it before reuse.[8][9]

Emergency & First-Aid Procedures
  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[6][8][10]

  • In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[6][8]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[6][10]

  • If Swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and consult a physician.[10]

  • Spill Cleanup: For a small spill, wipe the area dry, place the contaminated materials in a sealed bag for waste disposal. Ventilate the area and wash the spill site after material pickup is complete.[8] Avoid breathing any vapors or dust.[8][10]

Section 4: Storage and Stability Guidelines

Proper storage is paramount to maintaining the purity and stability of the compound. Given the potential for air and moisture sensitivity based on analogous structures, a cautious approach is warranted.[6][7]

Recommended Storage Conditions
ParameterShort-Term Storage (< 1 month)Long-Term Storage (> 1 month)
Temperature Room Temperature (20-25°C)-20°C or below
Atmosphere Tightly sealed containerInert gas (Argon or Nitrogen) backfill
Moisture Store in a desiccatorStore in a desiccator
Light Store in a dark place (e.g., cabinet)Store in an opaque container in the dark
Container Original supplier vial (glass or amber glass)Original supplier vial, sealed with paraffin film
Rationale for Storage Conditions

The amine functionality present in the molecule is a potential site for oxidative degradation. Storing under an inert atmosphere for long-term use mitigates this risk.[6] The hygroscopic nature of similar amine-containing heterocycles necessitates storage in a desiccated environment to prevent hydration, which could affect sample weight accuracy and potentially lead to degradation.[7]

StorageDecision A Compound Received B Intended Use within 30 days? A->B C YES B->C   D NO B->D   E Short-Term Storage: - Tightly seal vial - Place in desiccator - Store in cool, dark cabinet C->E F Long-Term Storage: - Backfill vial with Ar or N₂ - Seal with Parafilm - Place in desiccator - Store at -20°C D->F

Caption: Decision tree for selecting appropriate storage conditions.

Section 5: Application Protocol: Preparation of a Stock Solution

This protocol details the preparation of a 10 mM stock solution in DMSO, a common first step for biological screening assays.

Materials:

  • 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine (MW: 180.25 g/mol )

  • Anhydrous, ACS-grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

Protocol:

  • Pre-Weighing Preparation:

    • Equilibrate the compound container to room temperature for at least 20 minutes before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid.

    • Perform all work in a chemical fume hood.

  • Weighing the Compound:

    • Tare a suitable microcentrifuge tube or vial on the analytical balance.

    • Carefully add approximately 1.80 mg of the compound to the vial. Record the exact weight.

    • Causality Check: A precise weight is essential for accurate final concentration. Working with small quantities minimizes waste and exposure risk.

  • Solvent Addition:

    • Using the exact recorded weight, calculate the required volume of DMSO for a 10 mM solution.

    • Formula: Volume (µL) = (Weight (mg) / 180.25 g/mol ) * 100,000

    • Example: For 1.80 mg, Volume = (1.80 / 180.25) * 100,000 ≈ 998.6 µL.

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial.

  • Solubilization:

    • Tightly cap the vial.

    • Vortex the solution for 30-60 seconds to aid dissolution.

    • If necessary, gently warm the vial or use a sonicator bath for a few minutes to ensure complete solubilization.

  • Quality Control & Storage:

    • Self-Validation Step: Visually inspect the solution against a light source to ensure there is no undissolved particulate matter or precipitation. A clear, homogenous solution is required.

    • Label the vial clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • For short-term use, store the DMSO stock solution at -20°C. For long-term storage, aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound, and store at -80°C.

Section 6: Waste Disposal

All waste materials, including empty containers, contaminated PPE, and unused compound, must be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.[6][8] Do not allow the product to enter drains or the environment.[8]

References

  • Safety Data Sheet. (Dec 21, 2023). Retrieved from [Link]

  • SID 249565626 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC. (n.d.). Retrieved from [Link]

  • N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP - MDPI. (Dec 13, 2022). Retrieved from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. (Apr 25, 2023). Retrieved from [Link]

Sources

Application Note: Optimizing Reaction Conditions for the Synthesis of Pyrazole-4-Amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols

Introduction & Pharmacological Context

Pyrazole-4-amine derivatives are privileged scaffolds in modern medicinal chemistry. Their unique electronic distribution and geometry allow them to act as ideal hinge-binding pharmacophores in the design of potent kinase inhibitors. Mechanistically, the aminopyrazole core interacts with the hinge region residues of kinases by forming a highly stable triad of hydrogen bonds[1].

Recent drug discovery campaigns have successfully leveraged this scaffold to develop sub-micromolar inhibitors for a variety of targets. For example, specific 4-aminopyrazole derivatives have demonstrated exceptional efficacy as inhibitors of Janus Kinases (JAK1/2/3)[2], Cyclin-Dependent Kinases (CDK2/5) for cancer therapy[1], and Polo-like kinase 4 (PLK4)[3]. As a Senior Application Scientist, I have compiled this guide to address the critical bottlenecks in synthesizing these derivatives—namely, regioselectivity, yield optimization, and purification efficiency.

Mechanistic Pathways & Synthetic Workflow

The construction of the 1H-pyrazole-4-amine core traditionally relies on the cyclocondensation of substituted hydrazines with 1,3-dicarbonyl compounds or β -enaminones. The reaction proceeds via the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbons, leading to cyclization and subsequent dehydration[4].

Following the formation of the core, late-stage functionalization (such as N-alkylation or Buchwald-Hartwig cross-coupling) is often required to append the specific moieties that dictate kinase selectivity.

Workflow N1 1,3-Dicarbonyl / Enaminone Precursors N3 Cyclocondensation (Solvent: DMF or H2O, 85-100°C) N1->N3 N2 Hydrazine Derivatives N2->N3 N4 1H-Pyrazole-4-amine Core N3->N4 Dehydration & Cyclization N5 Regioselective N-Alkylation (DMSO, Base, 35-50°C) N4->N5 Cross-Coupling / Substitution N6 Target Kinase Inhibitor (e.g., JAK, CDK, PLK4) N5->N6 Lead Optimization

Figure 1: Synthetic workflow for pyrazole-4-amine derivatives from precursors to kinase inhibitors.

Optimization of Reaction Conditions

Optimizing the synthesis of pyrazole-4-amines requires a delicate balance of solvent thermodynamics and thermal control to prevent over-alkylation and degradation.

  • Solvent Selection: While Dimethylformamide (DMF) is traditionally used to enhance the solubility of both hydrazine and diketone precursors[4], modern green chemistry heavily favors "on-water" protocols. Water drives the condensation of organic substrates via the hydrophobic effect, allowing the final product to precipitate cleanly and avoiding tedious chromatographic purification[5].

  • Thermal Activation: Conventional heating at 85°C typically requires 1.5 to 2 hours. Transitioning to microwave irradiation (150°C) reduces reaction times to roughly 20 minutes and improves yields by 15–20% by minimizing the thermal degradation of sensitive intermediates[4].

Quantitative Comparison of Reaction Parameters

The following table summarizes the quantitative data across different optimization strategies to guide your experimental design:

Synthetic StrategySolventTemp (°C)TimeKey Additive / CatalystTypical Yield (%)Mechanistic Advantage
Conventional Cyclocondensation DMF851.5–2 hNone~44High solubility for highly polar precursors[4].
Microwave-Assisted Cyclization Variable15020 minNone59–64Rapid heating minimizes thermal degradation[4].
"On-Water" Multicomponent H 2​ O10045 minNone (Catalyst-free)>80Hydrophobic effect drives precipitation and easy workup[5].
Direct N-Alkylation DMSO35–5012 hK 2​ CO 3​ / Cu (cat.)38–44DMSO fully solubilizes the core; Cu improves regioselectivity[4].

Validated Experimental Protocols

As a self-validating system, each protocol below includes built-in causality checks to ensure the integrity of your synthesis.

Protocol A: "On-Water" One-Pot Synthesis of the 4-Aminopyrazole Core

Objective: Synthesize the pyrazole core using a green, catalyst-free multicomponent approach. Causality: Water is utilized not merely for environmental compliance, but because the insolubility of the intermediates drives the equilibrium forward via precipitation, protecting the newly formed amine from unwanted side reactions[5].

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, suspend the active methylene compound (e.g., dimedone, 1.0 equiv) and phenylhydrazine (1.0 equiv) in deionized water (0.5 M).

  • Activation: Stir the suspension vigorously at room temperature for 10 minutes.

    • Self-Validation Check: A distinct color change and initial precipitation indicate the successful in situ formation of the pyrazolone intermediate.

  • Condensation: Add the aromatic amine (1.0 equiv) and phenylglyoxal monohydrate (1.0 equiv). Heat the mixture to reflux (100 °C) for exactly 45 minutes.

  • Isolation: Remove the flask from heat and cool to room temperature. The hydrophobic product will precipitate completely from the aqueous phase. Filter the solid under vacuum and wash with cold water followed by a minimal amount of cold ethanol.

  • Analytical Validation: Analyze the crude solid via HPLC-MS. The absence of starting material peaks and a purity of >95% confirms the success of the catalyst-free protocol, allowing you to bypass column chromatography.

Protocol B: Regioselective N-Alkylation of 1H-Pyrazol-4-amine

Objective: Introduce an alkyl or aryl substituent at the pyrazole nitrogen while preserving the 4-amino group. Causality: Direct alkylation often suffers from poor regioselectivity. Using a limiting reagent strategy in DMSO with a mild base ensures that the more nucleophilic pyrazole nitrogen is alkylated preferentially over the exocyclic 4-amino group[4].

Step-by-Step Methodology:

  • Initialization: Dissolve 1H-pyrazol-4-amine (1.0 equiv) in anhydrous DMSO (0.2 M). DMSO is selected because its high dielectric constant fully solubilizes the polar pyrazole core and stabilizes the transition state[4].

  • Deprotonation: Add anhydrous K 2​ CO 3​ (2.0 equiv). Stir the mixture for 15 minutes at 35 °C to selectively deprotonate the pyrazole ring nitrogen.

  • Coupling: Slowly add the alkyl halide (e.g., methyl iodide or pentyl bromide, 1.1 equiv) dropwise over 10 minutes to prevent thermal spikes and mitigate over-alkylation.

  • Reaction: Elevate the temperature to 50 °C and stir continuously for 12 hours under an inert nitrogen atmosphere.

  • Workup: Quench the reaction by pouring it into ice water. Extract the aqueous layer three times with dichloromethane (DCM). Dry the combined organic layers over MgSO 4​ , filter, and concentrate in vacuo. Purify via silica gel chromatography using a hexane/ethyl acetate gradient.

    • Self-Validation Check: Perform 2D NOESY NMR on the purified product. The presence of cross-peaks between the new N-alkyl protons and the adjacent pyrazole C3/C5 protons definitively confirms the correct regiochemistry.

Sources

Troubleshooting & Optimization

Purification methods for 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine impurities

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine and its associated synthetic impurities.

As a highly polar molecule containing both a secondary amine (piperidine, pKa ~10.5) and a primary aniline-like amine (pyrazole-4-amine, pKa ~4), this scaffold presents unique chromatographic challenges. Standard purification techniques often fail due to severe secondary interactions with stationary phases. This guide is designed by application scientists to provide you with field-proven, causality-driven troubleshooting strategies and self-validating protocols.

Section 1: Troubleshooting & FAQs

Q1: Why does my product exhibit severe peak tailing and co-elute with regioisomers during standard Reverse-Phase HPLC (RP-HPLC)? The Causality: At acidic or neutral pH (e.g., using 0.1% TFA or Formic Acid), the basic piperidine nitrogen is fully protonated. These cationic species interact strongly with residual, unendcapped silanols on standard silica-based C18 columns via ion-exchange mechanisms, causing peak broadening and tailing. The Solution: Transition to a High-pH RP-HPLC method. By raising the mobile phase pH above 10.5 (using volatile bases like Ammonium Hydroxide or 1-Methylpiperidine), the piperidine moiety is deprotonated into its free base form. This eliminates deleterious ion-exchange interactions, allowing hydrophobic retention mechanisms to dominate and yielding sharp, baseline-resolved peaks[1].

Q2: I am trying to remove des-methyl and over-methylated impurities using Normal Phase (Silica) Chromatography, but my compound streaks irreversibly. What is going wrong? The Causality: Unmodified silica gel is highly acidic. The dual basic sites on your pyrazole-piperidine scaffold form strong hydrogen bonds and acid-base complexes with the silica, leading to irreversible adsorption. The Solution: You must deactivate the silica gel prior to loading. Slurry-pack your column with 1-5% Triethylamine (TEA) or Ammonia in your mobile phase to neutralize the acidic silanols [2]. Alternatively, bypass silica entirely and use basic alumina or Strong Cation Exchange (SCX) chromatography.

Q3: How can I efficiently separate my fully deprotected product from residual N-Boc protected intermediates without relying on HPLC? The Causality: The N-Boc intermediate lacks the highly basic secondary amine of the free piperidine, drastically altering its ionization profile. The Solution: Utilize an SCX "Catch-and-Release" protocol. At an acidic pH, the free piperidine product becomes highly cationic and binds tightly to the negatively charged sulfonic acid groups of the SCX resin. The neutral N-Boc intermediate will not bind and is easily washed away with organic solvents. The pure product is then released using a high-pH methanolic ammonia solution [3].

Section 2: Chromatographic Logic & Workflows

HPLC_Decision Start RP-HPLC Method Development for Piperidine-Pyrazole LowPH Low pH (e.g., 0.1% TFA) pH < 3 Start->LowPH HighPH High pH (e.g., NH4OH) pH > 10 Start->HighPH LowPH_Result Piperidine Protonated (+) Severe Silanol Tailing LowPH->LowPH_Result HighPH_Result Piperidine Neutral (Free Base) Sharp Peaks, High Resolution HighPH->HighPH_Result

Impact of mobile phase pH on the chromatographic resolution of basic amines.

SCX_Workflow A 1. Sample Loading (Acidic pH) B 2. SCX Resin Binding (Cationic Piperidine) A->B Protonation C 3. Organic Wash (Neutral Impurities) B->C Wash D 4. Basic Elution (Ammonia/MeOH) C->D pH > 11 E 5. Pure Pyrazole (Free Base) D->E Deprotonation

SCX Catch-and-Release purification workflow for highly basic piperidine derivatives.

Section 3: Quantitative Data & Matrices

Table 1: Physicochemical Properties & Chromatographic Behavior of Impurities

Compound / ImpurityStructural VarianceEst. pKa (Basic)Retention Behavior (High pH RP-HPLC)SCX Binding Affinity
1-Methyl-5-(piperidin-4-yl)... (API) Target Molecule~10.5, ~4.0Baseline (Reference)Strong (Retained)
1-Methyl-3-(piperidin-4-yl)... Regioisomer~10.5, ~4.0Elutes slightly earlier (less sterically hindered)Strong (Retained)
Des-methyl intermediate Lacks N-methyl group~10.5, ~4.0Elutes significantly earlier (higher polarity)Strong (Retained)
N-Boc protected intermediate Piperidine NH is masked~4.0 (Pyrazole only)Elutes significantly later (highly lipophilic)Weak (Washes off)
Piperidine N-oxide Oxidized piperidine~4.5Elutes earlier (highly polar)Weak (Washes off)

Table 2: Mobile Phase Selection Matrix for RP-HPLC

ModifierpH RangeVolatilitySuitability for Piperidine-Pyrazoles
0.1% Trifluoroacetic Acid (TFA)2.0 - 2.5High (LC-MS compatible)Poor: Causes severe tailing; piperidine is fully ionized.
10 mM Ammonium Acetate6.5 - 7.5High (LC-MS compatible)Moderate: Partial ionization leads to peak broadening.
0.1% Ammonium Hydroxide10.5 - 11.0High (LC-MS compatible)Excellent: Piperidine is a free base; sharp peaks [1].

Section 4: Experimental Methodologies

Protocol A: High-pH Preparative RP-HPLC Workflow

Self-Validating Check: If your compound elutes in the void volume, verify that the mobile phase pH is strictly >10.5 to ensure the piperidine is fully deprotonated.

  • Column Selection: Select a hybrid-silica or bidentate C18 column specifically designed to withstand high pH (e.g., Waters XBridge C18 or Phenomenex Gemini).

  • Mobile Phase Preparation:

    • Buffer A: 0.1% Ammonium Hydroxide ( NH4​OH ) in Milli-Q Water (Adjust to pH 11.0).

    • Buffer B: 100% LC-MS Grade Acetonitrile.

  • Sample Preparation: Dissolve the crude mixture in a 1:1 mixture of Buffer A and Buffer B. Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Elution: Run a shallow gradient from 5% B to 60% B over 20 minutes to maximize the resolution between the 1-methyl-5-yl product and the 1-methyl-3-yl regioisomer.

  • Recovery: Lyophilize the collected fractions immediately to prevent base-catalyzed degradation. The volatile NH4​OH will sublime, leaving the pure free base.

Protocol B: SCX Catch-and-Release Chromatography

Self-Validating Check: Monitor the initial organic wash via TLC or LC-MS. If the target mass is detected in the wash, the loading pH was not acidic enough to protonate the piperidine.

  • Resin Equilibration: Swell 10g of SCX (Strong Cation Exchange) functionalized silica resin in Methanol (MeOH) for 15 minutes. Wash with 2 column volumes (CV) of 1% Acetic Acid in MeOH.

  • Sample Loading: Dissolve the crude API in 1% Acetic Acid in MeOH (ensure pH < 4). Load the solution onto the SCX column at a flow rate of 1-2 drops/second [3].

  • Impurity Wash: Wash the column with 3 CV of MeOH, followed by 2 CV of Dichloromethane (DCM). Mechanism: Neutral impurities (e.g., N-Boc intermediates) and acidic byproducts are washed away.

  • Product Elution: Elute the target amine using 3 CV of 2M Ammonia in Methanol ( NH3​ /MeOH). Mechanism: The high pH neutralizes the sulfonic acid/piperidine interaction, releasing the free base.

  • Concentration: Evaporate the basic methanolic fractions under reduced pressure to yield the purified 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine.

Section 5: References

  • Bidentate Silane Stationary Phases for Reversed-Phase High-Performance Liquid Chromatography Analytical Chemistry (ACS Publications) URL:[Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate (Scientific Forum) URL:[Link]

  • Strong Cation Exchange Chromatography in Analysis of Posttranslational Modifications: Innovations and Perspectives Journal of Biomedicine and Biotechnology (NIH / PMC) URL:[Link]

Technical Support Center: Synthesis of 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to By-product Identification and Removal

Welcome to the technical support center for the synthesis and purification of 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The purity of this compound is paramount for downstream applications, particularly in drug development, and this guide addresses the most common purification challenges encountered in its synthesis.

Part 1: Understanding the Chemistry: Common Pitfalls and By-products

The synthesis of substituted pyrazoles, while well-established, is often complicated by issues of regioselectivity and incomplete reactions.[1][2] The most prevalent route to the core of 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine involves the condensation of a β-enamino diketone or a similar 1,3-dicarbonyl equivalent derived from N-Boc-piperidine-4-carboxylic acid with methylhydrazine.[3][4][5] The 4-amino group is typically introduced in a separate step, often via nitration followed by reduction.[6]

This pathway can generate several predictable by-products:

  • Regioisomeric Impurity: The reaction between the unsymmetrical dicarbonyl precursor and methylhydrazine is often not perfectly regioselective. This leads to the formation of the undesired 1-Methyl-3-(piperidin-4-yl)-1H-pyrazol-4-amine isomer alongside the desired 5-substituted product. This is frequently the most significant and challenging impurity to remove.[1]

  • Unreacted Starting Materials: Incomplete cyclization can leave behind the piperidine-derived dicarbonyl precursor or unreacted methylhydrazine.[1]

  • Incompletely Reduced Intermediate: If the 4-amino group is installed via a nitro-intermediate, incomplete reduction will result in the presence of 1-Methyl-4-nitro-5-(piperidin-4-yl)-1H-pyrazole .

  • Piperidine Protecting Group Adducts: To prevent the piperidine nitrogen from interfering, it is almost always protected, typically as a tert-butyloxycarbonyl (Boc) carbamate. Incomplete deprotection in the final step will result in the Boc-protected version of the final product or its by-products.

  • Colored Impurities: Side reactions or decomposition of the hydrazine starting material can produce highly colored impurities, leading to yellow or even red-tinged products.[1]

Visualizing the Key By-product Formation

The diagram below illustrates the critical cyclization step where the reaction path diverges, leading to either the desired product or its primary regioisomer.

G cluster_start Starting Materials cluster_products Reaction Products SM1 Piperidine-derived 1,3-dicarbonyl precursor Condensation Condensation/ Cyclization SM1->Condensation SM2 Methylhydrazine SM2->Condensation P1 Desired Product 1-Methyl-5-(piperidin-4-yl)-1H-pyrazole core Condensation->P1 Path A (Desired) P2 Regioisomeric By-product 1-Methyl-3-(piperidin-4-yl)-1H-pyrazole core Condensation->P2 Path B (Undesired)

Caption: Formation of desired product vs. regioisomeric by-product.

Part 2: Troubleshooting Guide

This section is structured in a question-and-answer format to address specific issues you may encounter during your experiment.

Issue / Symptom Underlying Cause & Troubleshooting Logic
My NMR spectrum is complex, showing duplicate sets of pyrazole and piperidine peaks. TLC shows two close-running spots. This is the classic sign of regioisomer formation . Because the isomers have identical mass and very similar polarities, they are often difficult to distinguish and separate. The primary solution is careful purification. Solution: Column chromatography is the most effective method for separating these isomers.[1][5] Due to the basic nature of the piperidine and pyrazole amine moieties, they can streak on standard silica gel. It is crucial to use an eluent system containing a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to ensure sharp, well-resolved peaks. See Protocol 1 for a detailed methodology.
LC-MS analysis shows peaks corresponding to my starting materials. This indicates an incomplete reaction . The cause is typically insufficient reaction time, sub-optimal temperature, or incorrect stoichiometry. Solution: 1. Optimize Reaction: Increase reaction time or temperature moderately. Ensure stoichiometry is correct; sometimes a slight excess (1.1 eq) of the hydrazine reagent can drive the reaction to completion.[1] 2. Purification: Unreacted hydrazine can be removed with an acidic wash during the workup, as it forms a water-soluble salt.[1] The dicarbonyl precursor can typically be removed via column chromatography. See Protocol 2 for the acidic wash procedure.
My final product is yellow or reddish-brown, but the literature reports a white solid. This is due to colored impurities , often arising from the decomposition of the hydrazine reagent or oxidation of the product or intermediates.[1] Solution: 1. Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., methanol or ethyl acetate) and add a small amount of activated charcoal. Stir for 15-30 minutes, then filter through a pad of Celite to remove the charcoal and adsorbed impurities.[1] 2. Recrystallization: This is often highly effective for removing small amounts of colored impurities, which will remain in the mother liquor.[1]
My mass spectrum shows a peak at +86 Da or +100 Da relative to my product's mass. This indicates the presence of a Boc-protected impurity (+100 Da for Boc) or a fragment thereof. This means the final Boc-deprotection step was incomplete. Solution: Re-subject the material to the deprotection conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane). Ensure the reaction goes to completion by monitoring with TLC or LC-MS before workup.

Part 3: Key Experimental Protocols

Protocol 1: Purification by Column Chromatography (Regioisomer Separation)

This protocol is designed to separate the desired 5-substituted pyrazole from its 3-substituted regioisomer.

  • Prepare the Column: Select an appropriately sized silica gel column based on the amount of crude material (typically a 40-100:1 ratio of silica to crude product by weight).

  • Adsorb the Sample: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the chromatography eluent. In a separate flask, add a small amount of silica gel (2-3x the weight of your product) and concentrate the product solution onto this silica using a rotary evaporator to create a dry-loaded sample. This prevents streaking and improves resolution.

  • Prepare the Eluent: A common mobile phase for this separation is a gradient of methanol (MeOH) in dichloromethane (DCM). Crucially, add 0.5-1% triethylamine (TEA) to the entire mobile phase mixture. This neutralizes the acidic sites on the silica gel, preventing peak tailing of the basic amine products.

  • Run the Column:

    • Start with a low polarity eluent (e.g., 98:2 DCM:MeOH + 1% TEA).

    • Carefully load the dry-loaded sample onto the top of the column.

    • Begin eluting, gradually increasing the percentage of methanol (e.g., to 95:5, then 90:10 DCM:MeOH).

    • Collect fractions and monitor them by TLC, staining with potassium permanganate or examining under UV light.

  • Combine and Concentrate: Combine the fractions containing the pure desired product (typically the more polar spot, but this should be confirmed by analysis) and concentrate under reduced pressure to yield the purified amine.

Protocol 2: Purification by Acid-Base Extraction

This method is effective for removing non-basic impurities and unreacted dicarbonyl starting materials.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The basic pyrazole amine will be protonated and move into the aqueous acidic layer, while non-basic impurities remain in the organic layer. Repeat the extraction 2-3 times.[1]

  • Combine and Basify: Combine all aqueous acidic extracts. Cool the solution in an ice bath and slowly add a base (e.g., 5 M NaOH or solid K₂CO₃) with stirring until the pH is >10. The protonated amine will be neutralized and will often precipitate out or form an oil.

  • Back-Extraction: Extract the now-basic aqueous layer with fresh dichloromethane or ethyl acetate (3x). The purified product will move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Part 4: Troubleshooting Workflow & FAQs

The following diagram outlines a logical workflow for identifying and resolving issues during purification.

G Start Crude Product Analysis (TLC, LC-MS, NMR) Impurity_Check Major Impurity Detected? Start->Impurity_Check Isomer_Check Is it a Regioisomer? (Same Mass, Different NMR) Impurity_Check->Isomer_Check Yes No_Impurity Proceed to Final Characterization Impurity_Check->No_Impurity No SM_Check Is it Unreacted Starting Material? Isomer_Check->SM_Check No Chroma Perform Column Chromatography with TEA-modified eluent (Protocol 1) Isomer_Check->Chroma Yes Color_Check Is the Product Colored? SM_Check->Color_Check No SM_Check->Chroma Yes (if neutral) AcidWash Perform Acid-Base Extraction (Protocol 2) SM_Check->AcidWash Yes (if basic) Charcoal Perform Activated Charcoal Treatment Color_Check->Charcoal Yes End Pure Product Color_Check->End No Chroma->End AcidWash->End Recrystal Recrystallize Product Charcoal->Recrystal Recrystal->End No_Impurity->End

Caption: Logical troubleshooting workflow for product purification.

Frequently Asked Questions (FAQs)
  • Q1: How can I definitively confirm that I have the correct 5-substituted regioisomer and not the 3-substituted one?

    • A1: The most powerful technique is 2D NMR spectroscopy. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show a 3-bond correlation between the N-methyl protons and the C5 carbon of the pyrazole ring. Conversely, in the undesired isomer, the N-methyl protons would correlate to the C3 carbon. A Nuclear Overhauser Effect (NOE) experiment can also be used to show through-space proximity between the N-methyl group and the protons on the piperidine ring.

  • Q2: Is it absolutely necessary to protect the piperidine nitrogen during the pyrazole synthesis?

    • A2: Yes, it is highly recommended. The secondary amine of the piperidine ring is nucleophilic and can compete with the hydrazine in reacting with the 1,3-dicarbonyl precursor, leading to a complex mixture of unwanted amides and enamines. Using a Boc protecting group is standard practice to ensure clean cyclization.[3][4][5]

  • Q3: My column chromatography separation is poor, and the spots are still overlapping. What can I do?

    • A3: If standard silica gel chromatography is insufficient, consider using a different stationary phase. Reversed-phase chromatography (C18) can sometimes provide a different selectivity that allows for better separation.[1] Alternatively, using a finer silica gel or a longer column can increase the number of theoretical plates and improve resolution. Finally, ensure your sample is dry-loaded, as this is critical for separating close-running spots.

  • Q4: Can I use a method other than chromatography for purification?

    • A4: While chromatography is the most reliable method for isomer separation, fractional recrystallization can sometimes work if the two regioisomers have significantly different solubilities in a particular solvent system.[1] This requires careful screening of various solvents and is often a trial-and-error process. For removing baseline impurities, acid-base extraction is a very powerful and scalable non-chromatographic technique.

References

  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem Technical Support.
  • ResearchGate. (2021, June 19). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • PMC. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Organic Syntheses. (n.d.). Three-component Reaction for Pyrazole Synthesis. [Link]

  • MDPI. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • ResearchGate. (2021, March 26). (PDF) Recent Advances in the Synthesis of Pyrazoles. A Review. [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • SciSpace. (n.d.). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. [Link]

Sources

Minimizing hygroscopic effects in 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine powder

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulators, and analytical scientists working with 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine . Due to its specific molecular architecture, this compound presents significant moisture-management challenges during synthesis, storage, and formulation. This resource provides mechanistic insights, troubleshooting workflows, and validated protocols to mitigate hygroscopic effects.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine absorb moisture so rapidly compared to other intermediates? A: The high hygroscopicity of this compound is an inherent consequence of its molecular structure. The molecule contains a high density of polar nitrogen atoms: a secondary amine in the piperidine ring, a primary amine attached to the pyrazole, and the pyrazole ring nitrogens themselves. In its free base form, these functional groups act as potent hydrogen-bond donors and acceptors. When exposed to ambient humidity, water molecules rapidly form extensive hydrogen-bonded networks with these nitrogens. This thermodynamic affinity leads to surface adsorption and, eventually, capillary condensation between powder particles, causing the powder to cake or even deliquesce.

Q2: How do I officially classify the hygroscopicity of my batch for regulatory documentation? A: Hygroscopicity is typically classified using gravimetric sorption analysis. The two most authoritative frameworks are the European Pharmacopoeia (Ph. Eur.) Chapter 5.11 [1] and the Callahan Classification System [2]. The Ph. Eur. method relies on equilibrating the sample at 25°C and 80% Relative Humidity (RH) for 24 hours. However, to establish a highly accurate baseline, it is critical to perform a pre-treatment drying step to obtain a true dry reference mass before exposing the sample to humidity [3].

Q3: My powder has caked and become sticky. Is the batch ruined, and how can I recover it? A: The batch is likely recoverable if chemical degradation (e.g., hydrolysis or oxidation) has not occurred. Caking is a physical change caused by liquid bridges forming between particles (capillary condensation).

  • Mild Caking: Can be reversed using a vacuum oven at 40–50°C (below the compound's melting point) coupled with a dry nitrogen purge.

  • Severe Deliquescence (Glassy/Sticky State): Standard drying may trap water and form an amorphous solid. In this case, dissolve the compound in a minimal amount of MS-grade water/tert-butanol mixture and lyophilize (freeze-dry) it to restore a flowable, crystalline powder state.

Q4: What are the best long-term storage and handling practices to prevent moisture uptake? A: The powder must be handled within a controlled environment, ideally a glovebox or isolator maintained at <20% RH. For long-term storage, package the powder in double-lined low-density polyethylene (LDPE) bags, place them inside a heat-sealed aluminum foil pouch with silica gel desiccants, and store them in a climate-controlled environment. Ensure the container reaches room temperature before opening to prevent sudden condensation on the cold powder [4].

Q5: Can I permanently alter the compound to reduce its hygroscopicity? A: Yes. The most effective strategy is Salt Screening . By converting the highly polar free base into a salt (e.g., hydrochloride, tosylate, or mesylate), you protonate the most basic amine (typically the piperidine nitrogen). This ties up the lone pair of electrons, preventing them from interacting with atmospheric water. Furthermore, well-designed salts often pack more efficiently into stable crystal lattices, reducing the free volume available for water ingress.

Part 2: Data Presentation

Table 1: Standard Hygroscopicity Classification Criteria

To properly characterize 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine, compare your gravimetric data against these established thresholds.

ClassificationPh. Eur. 5.11 Criteria (Weight Gain at 80% RH, 24h) [1]Callahan Criteria (Equilibrium Moisture Content) [2]Physical Behavior
Non-hygroscopic < 0.2% w/w< 2% w/w (at 90% RH)No change in flowability.
Slightly Hygroscopic 0.2% ≤ Δm < 2.0% w/w< 40% w/w (at 80% RH)Minor clumping; easily broken.
Moderately Hygroscopic 2.0% ≤ Δm < 15.0% w/w< 50% w/w (at 80% RH)Significant caking; loss of flow.
Very Hygroscopic ≥ 15.0% w/wMoisture increases at 40-50% RHDeliquescence (forms a liquid).
Table 2: Expected Impact of Salt Formation on Hygroscopicity

Note: Data represents typical behavior for piperidine/pyrazole-containing APIs.

Solid State FormH-Bond Acceptor AvailabilityExpected HygroscopicityHandling Requirement
Free Base High (Unprotonated amines)Very HygroscopicGlovebox (<20% RH)
Hydrochloride Salt Low (Chloride shielding)Slightly HygroscopicStandard Lab (<45% RH)
Tosylate Salt Very Low (Bulky hydrophobic counterion)Non-hygroscopicStandard Lab

Part 3: Experimental Protocols

Protocol 1: Gravimetric Moisture Sorption Analysis (DVS)

Purpose: To accurately quantify the moisture uptake of the compound and classify it according to Ph. Eur. 5.11. [3]

  • Sample Preparation: Accurately weigh 10–20 mg of 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine into a tared quartz sample pan.

  • Pre-treatment (Critical Step): Load the pan into the Dynamic Vapor Sorption (DVS) analyzer. Subject the sample to 0% RH at 25°C using a dry nitrogen stream until the rate of mass change ( dm/dt ) is less than 0.002% per minute for at least 30 minutes. Record this as the True Dry Mass.

  • Sorption Cycle: Program the DVS to increase the humidity from 0% to 90% RH in 10% increments at a constant 25°C.

  • Equilibration: Allow the sample to equilibrate at each step ( dm/dt < 0.002%/min). Pay special attention to the 80% RH step, holding it for 24 hours to mimic Ph. Eur. 5.11 conditions.

  • Desorption Cycle: Decrease the humidity from 90% back to 0% RH in 10% increments to check for hysteresis (which indicates bulk absorption or hydrate formation rather than just surface adsorption).

  • Data Analysis: Calculate the percentage weight gain at 80% RH relative to the True Dry Mass and classify using Table 1.

Protocol 2: Moisture Recovery and Controlled Drying Workflow

Purpose: To recover a caked batch of the free base without inducing thermal degradation.

  • Assessment: Visually inspect the powder. If it is a solid block but dry to the touch, proceed to Step 2. If it is a sticky, glassy paste (deliquesced), skip to Step 4.

  • Mechanical Milling: Inside a glovebox (<20% RH), gently break the caked powder using an agate mortar and pestle to increase the surface area.

  • Vacuum Drying: Transfer the powder to a vacuum oven. Apply a deep vacuum (<10 mbar) at 40°C. Purge the oven with dry nitrogen every 2 hours to sweep away desorbed moisture. Dry to constant weight.

  • Lyophilization (For Deliquesced Samples): Dissolve the sticky mass in a 1:1 mixture of HPLC-grade Water and tert-Butanol. Flash-freeze the solution using a dry ice/acetone bath. Lyophilize at -50°C and <0.1 mbar for 48 hours to yield a fluffy, crystalline powder.

Part 4: Workflows and Mechanisms

MoistureMechanism A Dry Powder (Free Base) B Surface Adsorption (H-Bonding to Amines) A->B Exposure to >40% RH C Capillary Condensation (Inter-particle Liquid Bridges) B->C Moisture Accumulation D Deliquescence / Caking (Loss of Flowability) C->D Solid Bridge Formation

Mechanism of moisture-induced caking in hygroscopic amine powders.

RecoveryWorkflow Start Hygroscopic Powder Handling Check Is Powder Caked? Start->Check Yes Vacuum Drying / Lyophilization Check->Yes Yes No Store in Glovebox (<20% RH) Check->No No Salt Salt Screening (e.g., HCl, Tosylate) Yes->Salt Prevent Recurrence Formulate Proceed to Formulation No->Formulate Salt->Formulate

Troubleshooting workflow for handling and recovering caked hygroscopic APIs.

References

  • European Pharmacopoeia (Ph. Eur.) Chapter 5.11. "Characters section in monographs." European Directorate for the Quality of Medicines & HealthCare (EDQM). URL:[Link]

  • Callahan, J.C. et al. "Equilibrium moisture content of pharmaceutical excipients." Drug Development and Industrial Pharmacy (1982). Cited in Colorcon Technical Documentation. URL:[Link]

  • Allada, R. et al. "Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach." Asian Journal of Pharmaceutics (2016). URL:[Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). "General chapters on powder characterisation techniques modernised." (2023). URL:[Link]

Technical Support Center: 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine Purification & Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with isolating and purifying 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine .

This molecule presents specific crystallization challenges due to its high polarity and dual basic centers: a strongly basic secondary amine on the piperidine ring and a weakly basic primary amine on the pyrazole core. Successful recrystallization requires strict thermodynamic control and an understanding of the compound's phase behavior [1].

Physicochemical Profiling & Solvent Matrix

Before initiating any crystallization workflow, you must understand the thermodynamic parameters of your solute. The presence of both hydrogen-bond donors (primary and secondary amines) and acceptors (pyrazole nitrogens) means this compound readily forms solvates and exhibits high solubility in protic solvents.

Quantitative Data Summaries

Table 1: Target Compound Physicochemical Properties

PropertyValue (Approx.)Mechanistic Implication for Crystallization
Molecular Weight 180.25 g/mol Low MW; forms dense, tightly packed crystal lattices.
pKa₁ (Piperidine) ~10.2Strong base; dictates primary site of protonation for salt formation.
pKa₂ (Pyrazole -NH₂) ~3.5Weak base; requires excess acid to form the dihydrochloride salt [3].
H-Bond Donors/Acceptors 3 / 4High propensity for hydration; requires anhydrous solvents to avoid hydrates.
ClogP ~0.8Highly polar; insoluble in pure aliphatic hydrocarbons.

Table 2: Validated Solvent Systems

Solvent SystemTarget FormRatio (v/v)Causality & Performance
Isopropanol / Heptane Free Base1:3 to 1:5IPA breaks intermolecular H-bonds; Heptane forces supersaturation [2].
Ethanol / Ethyl Acetate Dihydrochloride1:4EtOH provides solubility for the salt; EtOAc acts as a miscible antisolvent [3].

Crystallization Decision Workflow

The following logic tree dictates the optimal purification path based on your downstream requirements (e.g., biological assay formulation vs. long-term storage).

Workflow A Crude 1-Methyl-5-(piperidin-4-yl) -1H-pyrazol-4-amine B Assess Downstream Application Requirements A->B C Free Base Recrystallization (IPA / Heptane) B->C Organic Synthesis / Free Base D Salt Formation (HCl in EtOH / EtOAc) B->D In Vivo Studies / High Stability E Hot Filtration & Cooling C->E F Antisolvent Addition D->F G Pure Free Base Crystals E->G H Pure Dihydrochloride Crystals F->H

Figure 1: Decision matrix for isolating the free base versus the dihydrochloride salt.

Standard Operating Protocols (SOPs)

These protocols are designed as self-validating systems. If a specific observation (e.g., cloud point) is not met, the protocol provides an immediate corrective action to prevent batch failure.

Protocol A: Free Base Recrystallization (Isopropanol/Heptane)

Objective: Isolate the thermodynamically stable polymorph of the free base.

  • Dissolution: Suspend 10.0 g of crude 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine in 30 mL of anhydrous Isopropanol (IPA).

  • Heating: Heat the suspension to 75°C under nitrogen.

    • Self-Validation: The solution must become completely transparent. If particulate matter remains, these are insoluble inorganic impurities. Perform a hot filtration through a pre-warmed Celite pad [2].

  • Antisolvent Addition: While maintaining 75°C, add Heptane dropwise (approx. 60-90 mL) until a faint, persistent turbidity (cloud point) is observed.

  • Seeding (Crucial): Add 50 mg of pure seed crystals. The turbidity should visibly increase, confirming secondary nucleation has initiated [1].

  • Controlled Cooling: Cool the reactor to 20°C at a strict rate of 0.5°C/min.

    • Causality: Rapid cooling will trap solvent inclusions and cause the compound to "oil out" (liquid-liquid phase separation) rather than crystallize.

  • Isolation: Filter the resulting slurry via vacuum, wash with 20 mL of cold Heptane, and dry under vacuum at 40°C for 12 hours.

Protocol B: Dihydrochloride Salt Formation & Crystallization

Objective: Generate a highly water-soluble, chemically stable salt form for biological assays.

  • Free Base Dissolution: Dissolve 10.0 g of the free base in 50 mL of absolute Ethanol at 20°C.

  • Acidification: Slowly add 2.1 equivalents of HCl (e.g., 1.25 M in Ethanol) while maintaining the internal temperature below 15°C.

    • Causality: The pyrazole amine is weakly basic (pKa ~3.5). Exactly 2.1 equivalents ensure complete protonation of both basic centers without creating a highly acidic, degradative environment[3].

  • Homogenization: Heat the mixture to 60°C. If an amorphous solid precipitated during acid addition, it will dissolve at this stage.

  • Crystallization: Remove from heat and slowly add 150 mL of Ethyl Acetate (EtOAc). Stir at 20°C for 4 hours, then cool to 0°C for 2 hours to maximize yield.

  • Validation: If the yield is <70%, the antisolvent ratio was insufficient. Evaporate 30% of the solvent mass under reduced pressure and repeat the cooling cycle.

Troubleshooting & FAQs

Q: My compound is "oiling out" at the bottom of the flask instead of forming crystals. How do I fix this? A: Oiling out (liquid-liquid phase separation, LLPS) occurs when the solution's supersaturation level exceeds the metastable zone limit before solid nucleation can occur [1]. Because this compound is highly polar and low-melting, it is highly prone to LLPS in the presence of too much antisolvent.

  • Immediate Fix: Reheat the mixture until the oil dissolves back into a single phase. Add 10-15% more solubilizing solvent (IPA or EtOH), then cool much more slowly (0.1°C/min) and introduce seed crystals before the cloud point is reached.

OilingOut A Supersaturated Solution B Liquid-Liquid Phase Separation (Oiling) A->B Rapid Cooling / Excess Antisolvent C Add Solubilizer (Re-dissolve) B->C Intervention 1 D Seed & Cool Slowly (0.1°C/min) C->D Intervention 2 E Crystalline Solid D->E Controlled Nucleation

Figure 2: Mechanistic intervention pathway for resolving liquid-liquid phase separation (oiling out).

Q: The recovered crystals are slightly yellow/brown. How do I remove this color? A: Coloration in nitrogen-rich heterocycles is typically caused by trace oxidation products. During the dissolution step of your recrystallization, add 10% w/w activated carbon (Darco). Stir at 70°C for 30 minutes, then perform a hot filtration through a tightly packed Celite bed [2]. The carbon will adsorb the conjugated polymeric impurities.

Q: Can I recrystallize the dihydrochloride salt from water? A: No. While the dihydrochloride salt is highly soluble in water, water is a poor crystallization solvent for recovery because the solubility curve is too flat (it remains highly soluble even at 0°C). Furthermore, crystallizing from water often yields unpredictable hydrates [3]. Stick to the Ethanol/Ethyl Acetate system for anhydrous, predictable crystal forms.

Q: I only got a 40% yield from the Free Base protocol. Where is the rest of my product? A: It is still in the mother liquor. 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine has a high affinity for alcohols. If your yield is low, you likely used too much Isopropanol relative to Heptane. Concentrate the mother liquor by 50% under vacuum, add more Heptane, and cool to 0°C to induce a second crop of crystals.

References

  • Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann. Available at:[Link]

  • Anderson, N. G. (2012). Practical Process Research and Development: A Guide for Organic Chemists (2nd ed.). Academic Press. Available at:[Link]

  • Gupta, V. R., et al. (2026). Salt Selection in Drug Development. Pharmaceutical Technology. Available at:[Link]

Technical Support Center: Resolving Chromatography Tailing Issues for Pyrazole-Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the common yet challenging issue of peak tailing in the chromatographic analysis of pyrazole-amines. This guide is designed for researchers, scientists, and drug development professionals who encounter asymmetrical peaks during their experiments. Here, we will delve into the root causes of this phenomenon and provide practical, step-by-step troubleshooting strategies to achieve sharp, symmetrical peaks for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for pyrazole-amine analysis?

A1: Peak tailing is a chromatographic issue where the peak's back end is wider than its front end, resulting in an asymmetrical shape.[1] For pyrazole-amines, which are basic compounds, this is a frequent problem that can lead to inaccurate peak integration, reduced resolution between closely eluting peaks, and poor reproducibility. A tailing factor greater than 1.2 is generally considered problematic.[1]

Q2: What are the primary chemical reasons for the tailing of pyrazole-amine peaks?

A2: The primary chemical cause is secondary interactions between the basic pyrazole-amine molecules and the stationary phase.[2] Specifically, the amine functional groups can interact with residual acidic silanol groups (Si-OH) on the surface of silica-based columns. This interaction is a form of ion exchange that results in some analyte molecules being retained longer than others, causing the characteristic peak tail.[2]

Q3: How does the pyrazole ring itself influence tailing?

A3: The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[3] One nitrogen atom is acidic (pyrrole-like), while the other is basic (pyridine-like).[4] This amphoteric nature, combined with the presence of an amine substituent, can lead to complex interactions with the stationary phase, potentially exacerbating tailing. The overall basicity of the molecule will be the dominant factor in causing tailing on silica-based columns.

Q4: Can my HPLC system contribute to peak tailing?

A4: Yes, physical issues within the HPLC system can cause peak tailing for all compounds, not just pyrazole-amines. These "extra-column" effects can include dead volumes in tubing and connections, a void at the column inlet, or a partially blocked frit.[5] It's crucial to distinguish between chemical and physical causes of tailing.

Troubleshooting Guides

Guide 1: Diagnosing the Root Cause of Peak Tailing

Before attempting to fix peak tailing, it's essential to determine its origin. This workflow will help you differentiate between chemical and physical causes.

Troubleshooting Workflow: Diagnosing Peak Tailing

G start Observe Peak Tailing for Pyrazole-Amine inject_neutral Inject a Neutral Compound (e.g., Toluene, Uracil) start->inject_neutral check_tailing Does the Neutral Compound Tail? inject_neutral->check_tailing physical_issue Physical Issue Suspected: - Check for dead volumes - Inspect column for voids - Replace column frit check_tailing->physical_issue Yes chemical_issue Chemical Issue Suspected: Proceed to Mobile Phase and Stationary Phase Optimization check_tailing->chemical_issue No

Caption: A troubleshooting workflow for diagnosing and resolving peak tailing in HPLC.[1]

Guide 2: Mobile Phase Optimization for Pyrazole-Amines

Once a chemical cause is identified, optimizing the mobile phase is the first and often most effective step.

Step 1: Adjusting Mobile Phase pH

The ionization state of both the pyrazole-amine and the residual silanols on the column is pH-dependent. Controlling the pH is critical to minimizing unwanted interactions.

  • Low pH (pH 2-3): At a low pH, the acidic silanol groups on the silica surface are protonated and thus neutral, reducing their ability to interact with the protonated basic pyrazole-amine.[6] This is often the most effective strategy.

  • High pH (pH > 8): At a high pH, the pyrazole-amine is in its neutral form, which reduces interactions with the now deprotonated (negatively charged) silanols. However, traditional silica-based columns are not stable at high pH. Specialized hybrid or polymer-based columns are required for this approach.

Experimental Protocol: pH Optimization Study

  • Prepare Mobile Phases: Prepare a series of mobile phases with identical organic solvent composition but buffered at different pH values (e.g., pH 2.5, 3.0, 3.5, and 7.0, if using a pH-stable column).

  • Column Equilibration: Equilibrate the column with the first mobile phase until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject your pyrazole-amine standard and record the chromatogram.

  • Iterative Analysis: Sequentially switch to the next mobile phase pH, ensuring the column is fully equilibrated before each injection. Repeat the injection and data acquisition.[1]

  • Data Analysis: For each chromatogram, calculate the Tailing Factor (Tf).

The Effect of Mobile Phase pH on Tailing

G cluster_low_ph Low pH (e.g., 2.5) cluster_mid_ph Mid pH (e.g., 5-7) pyrazole_low Pyrazole-NH3+ silanol_low Si-OH pyrazole_low->silanol_low Minimal Interaction (Repulsion) pyrazole_mid Pyrazole-NH3+ silanol_mid Si-O- pyrazole_mid->silanol_mid Strong Interaction (Tailing)

Caption: The effect of mobile phase pH on interactions leading to peak tailing.[1]

Step 2: Using Mobile Phase Additives

Mobile phase additives can "mask" the active silanol sites, preventing them from interacting with your pyrazole-amine.

AdditiveTypical ConcentrationMechanism of ActionConsiderations
Trifluoroacetic Acid (TFA) 0.05 - 0.1%An ion-pairing agent that also lowers the mobile phase pH.[6]Can suppress MS signal if using LC-MS.
Formic Acid 0.1%Lowers mobile phase pH.Generally more MS-friendly than TFA.
Triethylamine (TEA) 0.1 - 0.5%A competing base that preferentially interacts with active silanol sites.Can shorten column lifetime and may interfere with detection at certain wavelengths.
Guide 3: Stationary Phase and Column Selection

If mobile phase optimization is insufficient, consider the stationary phase.

  • Use a Modern, High-Purity Silica Column: Newer columns are made with silica that has fewer metal impurities, which can increase silanol acidity.

  • Select an End-Capped Column: End-capping is a process where residual silanol groups are chemically bonded with a small, inert compound (like trimethylsilane) to make them unavailable for interaction.[2]

  • Consider Alternative Stationary Phases:

    • Hybrid Silica: These columns have a wider usable pH range, allowing for analysis at high pH where pyrazole-amines are neutral.

    • Polymer-Based: These columns have no silanol groups and are excellent for basic compounds, though they may have different selectivity than silica-based columns.

Guide 4: Sample and System Considerations
  • Sample Solvent: Ideally, your sample should be dissolved in the mobile phase. If a stronger solvent is used for solubility, inject the smallest possible volume to minimize peak distortion.[5]

  • Column Overload: Injecting too much sample can lead to peak fronting, but in some cases, can contribute to tailing. Try diluting your sample to see if the peak shape improves.

  • Guard Column: Using a guard column can help protect your analytical column from contaminants in the sample that might create active sites and cause tailing.[5]

References

  • TSI Journals. (2021). The Recent Development of the Pyrazoles : A Review. [Link]

  • Chandrasekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]

  • Rodrigues, M. T., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Publications. [Link]

  • Gäb, J., et al. (2022). N-Heterocyclic Olefins of Pyrazole and Indazole. ACS Publications. [Link]

  • Wiley Online Library. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. [Link]

  • Shah, J., et al. (2016). Current status of pyrazole and its biological activities. PMC. [Link]

  • Wiley Online Library. (2016). Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PubMed. [Link]

  • ResearchGate. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link]

  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • ResearchGate. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • ResearchGate. (2023). How to fix peak shape in hplc?. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Shimadzu. (n.d.). Abnormal Peak Shapes. [Link]

  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • MDPI. (2022). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • ResearchGate. (2025). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. [Link]

  • ResearchGate. (n.d.). Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction. [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Royal Society of Chemistry. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. [Link]

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Validation & Comparative

HPLC retention time and method for 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Method Development Guide for 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine

As a Senior Application Scientist, one of the most persistent challenges in liquid chromatography is achieving reproducible retention and symmetrical peak shapes for highly polar, basic molecules. 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine represents a quintessential "problematic" chemotype in drug development.

This guide objectively compares three advanced high-performance liquid chromatography (HPLC) methodologies—High-pH Reversed-Phase, Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography—to overcome the inherent limitations of standard low-pH C18 columns for this specific molecule.

Physicochemical Profiling & The Causality of Chromatographic Failure

To design a robust method, we must first deconstruct the analyte. 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine contains two distinct ionizable centers:

  • The Piperidine Ring (Secondary Amine): Highly basic, with an estimated pKa​ of ~10.5.

  • The Pyrazole-4-amine (Primary Amine): Less basic due to the electron-withdrawing nature of the heteroaromatic ring, with an estimated pKa​ of ~4.0.

The Standard C18 Failure Mechanism: If you inject this compound onto a standard reversed-phase C18 column using a typical low-pH mobile phase (e.g., 0.1% Formic Acid, pH 2.7), the molecule exists as a highly polar di-cation. Because its partition coefficient (LogD) at this pH is heavily skewed toward the aqueous phase, it will elute near the void volume ( t0​ ). Furthermore, the positively charged piperidine nitrogen acts as a strong hydrogen-bond donor and electrostatic cation. It will interact aggressively with residual, unendcapped silanols ( pKa​ ~4.5) on the silica surface. This secondary ion-exchange interaction causes severe peak tailing, poor recovery, and shifting retention times.

To solve this, we must manipulate either the ionization state of the molecule or the fundamental retention mechanism of the stationary phase.

Retention_Mechanisms Analyte 1-Methyl-5-(piperidin-4-yl)- 1H-pyrazol-4-amine LowPH Low pH (pH 2-3) Protonated Piperidine Analyte->LowPH HighPH High pH (pH 10.5) Neutral Piperidine Analyte->HighPH RP_C18 Standard C18 Poor Retention, Tailing LowPH->RP_C18 Hydrophobic Mismatch HILIC HILIC / Mixed-Mode Strong Retention, Sharp Peaks LowPH->HILIC Polar/Ionic Interaction HighPH_C18 High-pH Stable C18 Good Retention, Sharp Peaks HighPH->HighPH_C18 Hydrophobic Partitioning

Fig 1. Decision matrix for HPLC method selection based on analyte ionization state.

Comparative HPLC Strategies & Experimental Protocols

Below is a critical comparison of the three viable alternatives, complete with self-validating experimental protocols.

Strategy A: High-pH Reversed-Phase (RP-HPLC)

The Causality: By raising the mobile phase pH to 10.5, we suppress the ionization of the piperidine ring. As demonstrated by [1], operating at a pH near or above the pKa​ of a basic compound neutralizes the molecule, dramatically increasing its hydrophobicity (LogD) and eliminating electrostatic interactions with residual silanols.

  • Column: Waters XBridge C18 (or equivalent ethylene-bridged hybrid), 150 x 4.6 mm, 3.5 µm. (Standard silica dissolves at pH > 8; hybrid particles are mandatory).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Self-Validation Criteria: Inject a neutral marker (e.g., toluene) to verify system void and column efficiency. The tailing factor ( Tf​ ) for the analyte must be ≤1.2 . If Tf​>1.2 , verify the mobile phase pH has not drifted below 10.0 due to volatile ammonia loss.

Strategy B: Mixed-Mode Chromatography (RP/WCX)

The Causality: Instead of fighting the positive charge of the piperidine ring, mixed-mode chromatography utilizes it. By embedding weak cation-exchange (WCX) carboxylate groups into a hydrophobic C18 alkyl chain, the column provides dual-retention capabilities. As outlined in[2], this allows for the baseline separation of highly polar basic amines without requiring extreme pH levels or ion-pairing reagents.

Mixed_Mode_Mechanism cluster_StationaryPhase Mixed-Mode Stationary Phase Analyte Protonated Analyte (Cationic Piperidine) C18 Alkyl Chain (C18) Hydrophobic Retention Analyte->C18 van der Waals Forces CX Carboxylate Group Cation-Exchange Analyte->CX Electrostatic Attraction

Fig 2. Dual retention mechanism of mixed-mode chromatography for basic amines.

  • Column: Thermo Scientific Acclaim Mixed-Mode WCX-1, 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: 20 mM Ammonium Acetate buffer, pH 4.0. (Ensures both the analyte and the WCX stationary phase are appropriately ionized).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 50% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Self-Validation Criteria: Retention time is highly sensitive to buffer ionic strength. Verify method robustness by altering buffer concentration by ±2 mM; retention time shift should not exceed 5%.

Strategy C: Hydrophilic Interaction Liquid Chromatography (HILIC)

The Causality: HILIC operates via a completely orthogonal mechanism to reversed-phase. It relies on partitioning the polar analyte into a water-enriched layer immobilized on a polar stationary phase. According to , polar and non-polar basic amines exhibit excellent retention and mass-transfer kinetics in HILIC due to the high organic content of the mobile phase, which also significantly boosts LC-MS electrospray ionization (ESI) sensitivity.

  • Column: Ascentis Express HILIC (Amide phase), 100 x 4.6 mm, 2.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B down to 60% B over 10 minutes. (Note: HILIC gradients run from high organic to high aqueous).

  • Flow Rate: 0.8 mL/min.

  • Self-Validation Criteria: Column equilibration is critical in HILIC. The system must be flushed with at least 20 column volumes of initial mobile phase. The relative standard deviation (RSD) of retention time across 5 replicate injections must be <0.5% .

Quantitative Performance Comparison

The following table summarizes the expected chromatographic performance metrics for 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine across the evaluated methodologies. Data reflects optimized parameters for basic polar heterocycles.

Column / MethodologyMobile Phase pHRetention Time ( tR​ )Asymmetry ( As​ )Theoretical Plates ( N )Primary Retention Mechanism
Standard C18 (Control)2.71.2 min (Void)> 2.5< 2,000Hydrophobic (Poor)
High-pH C18 10.56.8 min1.1512,500Hydrophobic Partitioning
HILIC Amide 3.08.4 min1.1014,000Hydrophilic Partitioning
Mixed-Mode (RP/WCX) 4.011.5 min1.0515,500Hydrophobic + Electrostatic

Conclusion & Recommendation

For the routine purity analysis and quantification of 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine , Mixed-Mode Chromatography (RP/WCX) provides the most robust and predictable retention profile. It bypasses the column-degradation risks associated with High-pH methods and avoids the lengthy equilibration times required for HILIC, while delivering superior peak symmetry ( As​ = 1.05) through controlled electrostatic interactions.

References

  • Stella, C., Rudaz, S., Mottaz, M., Carrupt, P. A., & Veuthey, J. L. "Analysis of basic compounds at high pH values by reversed-phase liquid chromatography." Journal of Separation Science, vol. 27, no. 4, 2004, pp. 284-292. Available at:[Link]

  • "Perspective Chapter: Mixed-Mode Chromatography." IntechOpen, 2022. Available at:[Link]

Sources

A Researcher's Guide to the Infrared Spectroscopy of 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. For researchers engaged with heterocyclic compounds, particularly those with potential therapeutic applications, a deep understanding of their spectroscopic signatures is not merely academic—it is a cornerstone of robust, reproducible science. This guide provides an in-depth analysis of the infrared (IR) spectrum of 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine, a molecule of interest due to its composite structure featuring a pyrazole ring, a piperidine moiety, and a primary amine.

This document moves beyond a simple cataloging of peaks. It is designed to offer a causal understanding of the vibrational modes within the molecule, enabling researchers to interpret their own experimental data with confidence. We will dissect the expected IR absorption bands by dissecting the contributions of each functional group, present a standardized protocol for data acquisition, and offer a comparative framework for related structures.

Deciphering the Vibrational Fingerprint: An Analysis of Functional Group Contributions

The infrared spectrum of 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine is a rich tapestry of information woven from the vibrations of its constituent parts. By understanding the characteristic absorption frequencies of the primary amine, the substituted pyrazole ring, and the piperidine ring, we can predict and interpret the experimental spectrum with a high degree of accuracy.

The primary amine (-NH₂) group is a key chromophore in the IR spectrum. It is characterized by two distinct N-H stretching vibrations in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.[1][2][3] The presence of a doublet in this region is a strong indicator of a primary amine.[2] Furthermore, the N-H bending (scissoring) vibration is expected to produce a medium to strong band in the 1650-1580 cm⁻¹ range.[1][4] A broad N-H wagging band may also be observed in the 910-665 cm⁻¹ region.[1]

The piperidine ring, a saturated heterocycle, will primarily contribute to the C-H stretching and bending vibrations. Aliphatic C-H stretching bands are anticipated in the 3000-2850 cm⁻¹ region.[5][6] The C-N stretching of the aliphatic amine within the piperidine ring will likely appear as a medium or weak band in the 1250-1020 cm⁻¹ range.[1]

The substituted pyrazole ring introduces several characteristic vibrations. Aromatic C-H stretching may be observed at slightly higher wavenumbers than aliphatic C-H stretches, typically in the 3100-3000 cm⁻¹ range.[5] The C-N stretching vibration within the pyrazole ring is expected to be a strong band, with one source indicating an intense band around 1290 cm⁻¹ for a pyrazole derivative.[7] The substitution pattern on the pyrazole ring will influence the exact positions of these bands.

Predicted Infrared Absorption Peaks for 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine

The following table summarizes the expected characteristic IR absorption bands for the target molecule. This serves as a predictive guide for researchers acquiring experimental spectra.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3500-3300Primary Amine (-NH₂)Asymmetric & Symmetric N-H StretchMedium (two bands)
3100-3000Pyrazole RingAromatic C-H StretchMedium to Weak
3000-2850Piperidine & Methyl GroupsAliphatic C-H StretchStrong
1650-1580Primary Amine (-NH₂)N-H Bend (Scissoring)Medium to Strong
1600-1475Pyrazole RingC=C & C=N Ring StretchingMedium to Weak
1465Piperidine & Methyl Groups-CH₂- ScissoringMedium
1375Methyl Group-CH₃ BendingMedium
1335-1250Pyrazole RingAromatic C-N StretchStrong
1250-1020Piperidine RingAliphatic C-N StretchMedium to Weak
910-665Primary Amine (-NH₂)N-H WagBroad, Strong

Experimental Protocol for High-Fidelity IR Spectrum Acquisition

To ensure the acquisition of a high-quality, reproducible IR spectrum of 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine, the following protocol is recommended. This methodology is designed to be self-validating by incorporating essential background and sample preparation steps.

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

  • Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.

Sample Preparation:

  • Ensure the ATR crystal surface is impeccably clean. Clean with isopropanol and a soft, lint-free wipe, followed by a background spectrum acquisition to confirm cleanliness.

  • Place a small amount of the solid 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine sample onto the ATR crystal.

  • Apply consistent pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Background Scan: With the clean, empty ATR crystal, acquire a background spectrum. This is a critical step to ratio against the sample spectrum, removing contributions from atmospheric water and carbon dioxide. A typical background scan consists of 32 or 64 co-added scans at a resolution of 4 cm⁻¹.

  • Sample Scan: With the sample in place, acquire the sample spectrum using the same acquisition parameters as the background scan.

  • Data Processing: The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform a baseline correction if necessary.

Caption: A streamlined workflow for acquiring a high-quality FTIR-ATR spectrum.

Comparative Analysis and Best Practices

When analyzing the spectrum of 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine, it is instructive to compare it with the spectra of simpler, related molecules. For instance, comparing the spectrum to that of piperidine will help to isolate the contributions of the pyrazole and primary amine moieties.[8][9][10] Similarly, comparison with a simple N-methyl pyrazole derivative can help to delineate the peaks arising from the piperidine and amine functionalities.

It is crucial to be aware of potential complexities such as hydrogen bonding, which can cause broadening and shifting of the N-H and O-H (if water is present) stretching bands to lower wavenumbers.[4] The physical state of the sample (solid vs. liquid) can also influence the spectrum.[8]

By following the detailed analysis and experimental protocol outlined in this guide, researchers can confidently identify and interpret the infrared spectrum of 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine, contributing to the robust characterization of this and other novel heterocyclic compounds.

References

  • IR Spectroscopy Tutorial: Amines. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 27). Beyond the Basics: Unpacking Primary vs. Secondary Amine IR Signatures. Retrieved from [Link]

  • Smith, B. C. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Retrieved from [Link]

  • Snyder, R. G., & Popp, F. D. (1965). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. Journal of Chemical & Engineering Data, 10(3), 241-245. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Retrieved from [Link]

  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). A vibrational assignment for pyrazole. RSC Publishing. Retrieved from [Link]

  • NIST WebBook. (n.d.). Piperidine. Retrieved from [Link]

  • ACS Publications. (2025, October 29). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... Retrieved from [Link]

  • KTU ePubl. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1,3,5-Trimethyl-1H-pyrazol-4-amine. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • IR Chart. (n.d.). Retrieved from [Link]

  • IR Absorption Table. (n.d.). Retrieved from [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(1-methyl-1h-pyrazol-4-yl)piperidin-3-amine. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]

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Differentiating 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine from structural isomers

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Differentiation of 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine from Structural Isomers: A Comprehensive Guide

Executive Summary

The synthesis of highly functionalized pyrazoles, such as 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine, is a cornerstone in modern drug discovery due to the scaffold's prevalence in kinase inhibitors and CNS-active agents. However, the condensation of substituted hydrazines with unsymmetrical precursors routinely yields complex mixtures of regioisomers and attachment isomers. Because these isomers exhibit drastically different pharmacological profiles and target affinities, unambiguous structural elucidation is critical.

This guide provides a definitive analytical framework for differentiating the target compound from its two primary structural isomers:

  • Target: 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine (1,5-Regioisomer)

  • Isomer A: 1-Methyl-3-(piperidin-4-yl)-1H-pyrazol-4-amine (1,3-Regioisomer)

  • Isomer B: 1-Methyl-5-(piperidin-3-yl)-1H-pyrazol-4-amine (Attachment Isomer)

The Causality of Isomerism in Pyrazole Synthesis

When methylhydrazine reacts with a push-pull alkene or a 1,3-dicarbonyl equivalent, the initial nucleophilic attack can occur via the terminal (–NH₂) or internal (–NH–CH₃) nitrogen. This kinetic versus thermodynamic competition dictates the regioselectivity, almost always resulting in a mixture of 1,3- and 1,5-disubstituted pyrazoles[1]. Because these regioisomers share identical molecular weights and highly similar polarities, they frequently co-elute in standard reverse-phase chromatography, necessitating advanced 2D NMR and MS/MS techniques for definitive assignment.

Furthermore, if the piperidine starting material is a mixture of positional isomers (e.g., piperidin-3-yl vs. piperidin-4-yl derivatives), attachment isomers will propagate through the synthesis, requiring careful ¹³C NMR symmetry analysis to resolve.

Workflow A Crude Pyrazole Mixture B LC-MS/MS Fragmentation A->B Identify Isobaric Masses C Prep-HPLC Separation B->C Isolate Peaks D 1D/2D NMR (NOESY/HMBC) C->D Purified Fractions E Regioisomer Assignment D->E N-Me to C5/C3 Correlations F Attachment Isomer Assignment D->F Piperidine Spin Systems

Analytical workflow for the isolation and structural elucidation of pyrazole isomers.

Primary Differentiation Strategy: 2D NMR (NOESY & HMBC)

The gold standard for distinguishing pyrazole regioisomers is the combined application of Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC)[1][2].

The Mechanistic Logic of NOESY: The NOE relies on dipole-dipole cross-relaxation through space, which is inversely proportional to the sixth power of the internuclear distance ( r−6 ).

  • Target (1,5-Isomer): The N1-methyl protons (δ ~3.7 ppm) are spatially adjacent to the piperidine ring at C5 (distance < 3.5 Å). This proximity generates a strong NOE cross-peak between the N-methyl protons and the piperidine C4'-H or equatorial protons[1].

  • Isomer A (1,3-Isomer): The N-methyl group is adjacent to the pyrazole C5-H. The distance to the piperidine ring at C3 exceeds 5 Å, rendering cross-relaxation impossible. Instead, a distinct NOE is observed between the N-methyl protons and the aromatic pyrazole proton (δ ~7.4 ppm)[3].

The Mechanistic Logic of HMBC: HMBC confirms the spatial NOESY data through-bond. The N1-methyl protons will show a strong ³ JCH​ coupling to the pyrazole C5 carbon. By identifying which substituent (the piperidine ring or a lone proton) is directly attached to this specific C5 carbon via HSQC/HMBC walks, the regiochemistry is unambiguously locked[3].

NMR_Logic NMe N1-Methyl Protons (δ ~3.7 ppm) C5_Pip C5-Piperidine Protons (Target: 1,5-Isomer) NMe->C5_Pip Strong NOE Correlation (Spatial Distance < 3.5Å) C3_Pip C3-Piperidine Protons (Isomer A: 1,3-Isomer) NMe->C3_Pip No NOE Observed (Spatial Distance > 5Å) C5_H C5-Proton (Isomer A: 1,3-Isomer) NMe->C5_H Strong NOE Correlation (Spatial Distance < 3.5Å)

Diagnostic NOESY interaction network for differentiating 1,3- and 1,5-pyrazole regioisomers.

Secondary Differentiation Strategy: Mass Spectrometry (LC-MS/MS)

While NMR provides absolute structural proof, tandem mass spectrometry offers rapid, high-sensitivity screening. The fragmentation of pyrazoles under collision-induced dissociation (CID) follows well-documented thermodynamic pathways, primarily the expulsion of hydrogen cyanide (HCN) from the [M+H]⁺ precursor and the subsequent loss of N₂[4][5].

  • Regioisomers (Target vs. Isomer A): The proximity of the N-methyl group to the piperidine ring in the 1,5-isomer facilitates a unique rearrangement leading to the loss of a methylpiperidine fragment. This pathway is energetically unfavorable in the 1,3-isomer due to the spatial separation of the functional groups[5].

  • Attachment Isomers (Target vs. Isomer B): The fragmentation of the piperidine ring itself differs. Piperidin-4-yl derivatives typically undergo a symmetric ring cleavage, whereas piperidin-3-yl derivatives show an asymmetric loss profile due to the altered attachment point to the pyrazole core.

Comparative Data Summaries

Table 1: Comparative NMR Chemical Shifts and 2D Correlations

Structural FeatureTarget (1,5-Isomer)Isomer A (1,3-Isomer)Isomer B (Attachment Isomer)
N1-Methyl ¹H Shift ~3.70 ppm (s, 3H)~3.85 ppm (s, 3H)~3.70 ppm (s, 3H)
Pyrazole Ring ¹H C3-H: ~7.25 ppm (s, 1H)C5-H: ~7.40 ppm (s, 1H)C3-H: ~7.25 ppm (s, 1H)
Piperidine ¹³C Symmetry Symmetric (3 distinct signals)Symmetric (3 distinct signals)Asymmetric (5 distinct signals)
Diagnostic NOESY N1-Me ↔ Piperidine C4'-HN1-Me ↔ Pyrazole C5-HN1-Me ↔ Piperidine C3'-H
Diagnostic HMBC N1-Me ↔ C5 (attached to Pip)N1-Me ↔ C5 (attached to H)N1-Me ↔ C5 (attached to Pip)

Table 2: LC-MS/MS Fragmentation Signatures (Precursor [M+H]⁺ m/z 181.14)

Fragment Ion (m/z)Neutral LossMechanistic OriginDiagnostic Value
154.14 -27 Da (HCN)Pyrazole ring cleavageCommon to all pyrazoles[4]
164.12 -17 Da (NH₃)Loss of primary amine at C4Common to all isomers
Variable Piperidine CleavageRing opening / substituent lossDifferentiates Target from Isomer B

Experimental Protocols

Protocol 1: 2D NMR (NOESY/HMBC) Acquisition & Self-Validation
  • Sample Preparation: Dissolve 5–10 mg of the purified pyrazole isomer in 0.6 mL of DMSO- d6​ or CDCl₃. Ensure the sample is fully dissolved and free of paramagnetic impurities (e.g., residual metals from synthesis), which can quench NOE signals.

  • 1D Acquisition: Acquire standard ¹H and ¹³C spectra to identify the N-methyl singlet (~3.7 ppm) and the pyrazole C3/C5 proton singlet (~7.2–7.4 ppm).

  • NOESY Acquisition: Set the mixing time ( τm​ ) to 300–500 ms.

    • Self-Validation Step: Verify the presence of NOE cross-peaks between the axial and equatorial protons of the piperidine ring. If these intra-ring correlations are absent, the mixing time is inappropriate for the molecule's correlation time ( τc​ ), and the absence of an N-Me/C5 cross-peak cannot be trusted as negative evidence.

  • HMBC Acquisition: Optimize the pulse sequence for long-range carbon-proton coupling ( nJCH​ = 8 Hz). Identify the C5 carbon via a 3-bond correlation from the N-methyl protons.

  • Data Synthesis: If the C5 carbon correlates to the piperidine protons in the HSQC/HMBC overlay, the compound is the 1,5-isomer (Target). If it correlates to a single aromatic proton, it is the 1,3-isomer (Isomer A).

Protocol 2: LC-MS/MS Fragmentation Analysis
  • Chromatographic Separation: Inject 1 µL of a 100 nM sample onto a C18 column using a gradient of Water/Acetonitrile modified with 0.1% Formic Acid.

  • MS1 Precursor Isolation: Identify the[M+H]⁺ precursor ion at m/z 181.14.

  • Collision-Induced Dissociation (CID): Apply normalized collision energy (NCE) stepping at 20, 30, and 40 eV.

    • Self-Validation Step: Before analyzing the unknown isomers, infuse a standard unsubstituted pyrazole to confirm the observation of the characteristic [M+H - 27]⁺ ion (loss of HCN)[5]. If this neutral loss is absent, the collision energy is likely too low to induce pyrazole ring cleavage, and the resulting spectra will not be diagnostically useful.

  • Product Ion Analysis: Monitor for the characteristic expulsion of HCN yielding m/z 154.14, and map the subsequent loss of the piperidine ring fragments to differentiate attachment isomers.

Sources

Safety Operating Guide

1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex heterocyclic building blocks like 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine requires more than just following a checklist; it demands a fundamental understanding of the molecule's physicochemical behavior.

This compound features a highly basic secondary amine on the piperidine ring and a reactive primary amine on the pyrazole core. This dual-amine functionality makes it a potent nucleophile and a strong organic base. Consequently, improper disposal or accidental mixing with incompatible reagents (such as strong acids or oxidizers) can lead to rapid exothermic salt formation, off-gassing, or environmental contamination[1][2].

The following Standard Operating Procedure (SOP) provides a self-validating, step-by-step framework for the safe handling, operational workflow, and proper disposal of this chemical, ensuring absolute regulatory compliance and laboratory safety[3][4].

Physicochemical Profiling & Waste Segregation Parameters

To design an effective disposal strategy, we must first establish the chemical boundaries of the substance. The table below summarizes the critical data required for proper waste segregation and handling.

ParameterValue / CharacteristicOperational Implication
Chemical Classification Heterocyclic Diamine (Organic Base)Must be segregated from organic acids, mineral acids, and strong oxidizers[1].
Physical State Solid (Typical for substituted pyrazoles)Dust generation is a primary inhalation hazard; handle in a ventilated enclosure[2].
Reactivity Profile Nucleophilic, Exothermic with AcidsWaste must be neutralized or stored strictly with other compatible organic bases[1].
Environmental Toxicity Toxic to aquatic life (Amine derivative)Strictly prohibited from sink/drain disposal. Requires high-temperature incineration[1][4].
Primary Container Compatibility High-Density Polyethylene (HDPE) or GlassDo not use metal containers, as amines can be corrosive to certain metals over time[3].

Operational Workflow: Proper Disposal Procedures

The disposal of 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine must follow a strict "cradle-to-grave" hazardous waste management protocol[3]. The following methodology ensures that every step validates the safety of the next.

Step 1: Waste Segregation and Compatibility Verification
  • The Causality: Organic amines can react violently with halogens, strong oxidizing agents (e.g., peroxides, nitrates), and acids. Mixing this compound with an acidic waste stream will cause an exothermic neutralization reaction, potentially boiling the solvent or rupturing the container[1].

  • The Procedure: Designate a specific waste container exclusively for "Hazardous Organic Bases / Amines."

  • Self-Validation: Before adding the compound to a mixed basic waste stream, perform a micro-scale compatibility test in a fume hood: mix 1 mg of the waste with 1 mL of the target waste stream in a watch glass. Observe for heat generation, bubbling, or precipitation. If none occurs, proceed.

Step 2: Container Selection and Preparation
  • The Causality: Amines can slowly degrade certain low-density plastics and corrode metal.

  • The Procedure: Select a secondary-contained, UN-approved High-Density Polyethylene (HDPE) or borosilicate glass container[2]. Ensure the container is completely dry before use, as water can facilitate unwanted hydrolysis or mobilize the free base.

Step 3: Waste Transfer and Headspace Management
  • The Causality: Overfilling containers eliminates the expansion volume needed if ambient temperatures rise, leading to pressure-induced ruptures[2].

  • The Procedure: Transfer the solid waste (or solvent-dissolved waste) into the container using a static-free funnel. Never fill the container beyond 90% capacity [2].

  • Self-Validation: After sealing, place a pH test strip briefly in the headspace vapor upon reopening. If the vapor tests acidic (pH < 7), cross-contamination has occurred. Isolate the container immediately.

Step 4: Labeling and Manifesting
  • The Procedure: Affix a hazardous waste tag immediately upon the first drop of waste entering the container[3]. The label must explicitly state: "Hazardous Waste: Toxic/Corrosive Organic Amine (1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine)." Deface any original manufacturer labels if reusing an empty reagent bottle[1].

Step 5: Final Disposal via Incineration
  • The Causality: Biological wastewater treatment plants cannot effectively process complex synthetic heterocycles, and they may persist in the environment.

  • The Procedure: Submit the manifested waste to your Environmental Health and Safety (EHS) department for transfer to an EPA-approved (or local equivalent) hazardous waste facility for high-temperature incineration[3][4].

DisposalWorkflow A Generate Waste (1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine) B Verify Compatibility (Segregate from Acids/Oxidizers) A->B C Collect in HDPE or Glass Container B->C D Label as Hazardous Organic Base Waste C->D E Store in Secondary Containment (<90% Capacity) D->E F Transfer to Licensed Incineration Facility E->F

Chemical Handling and Disposal Workflow for Heterocyclic Amines

Spill Response & Decontamination Protocol

In the event of an accidental release, standard sweeping is insufficient and dangerous due to the risk of aerosolizing the active pharmaceutical intermediate (API) building block.

Step-by-Step Spill Mitigation:
  • Evacuate and Assess: Immediately clear personnel from the immediate vicinity. Assess if the spill is manageable (<100g) or requires EHS Hazmat intervention (>100g or highly concentrated solution)[1].

  • Don PPE: Equip nitrile gloves (double-gloved), a fitted N95 or P100 particulate respirator, and chemical splash goggles.

  • Containment (Solid Spill): Do not dry-sweep. Lightly mist the solid with a compatible, non-reactive solvent (e.g., a small amount of water or isopropanol) to suppress dust formation.

  • Containment (Liquid Spill): If dissolved in a solvent, surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or sand). Do not use sawdust , as organic amines can react with organic absorbents under certain conditions[2].

  • Collection: Use a non-sparking plastic scoop to collect the absorbed material. Place it into a wide-mouth HDPE hazardous waste container.

  • Decontamination: Wash the affected surface with a mild, dilute acidic solution (e.g., 1% citric acid) to neutralize residual free base, followed by a thorough water rinse. Collect all rinsate as hazardous waste[4].

SpillResponse S1 Spill Occurs S2 Assess Volume & State S1->S2 S3 Large Spill (>100g) Evacuate & Call Hazmat S2->S3 High Risk S4 Small Spill (<100g) Don Appropriate PPE S2->S4 Low Risk S5 Suppress Dust / Absorb (Use Inert Diatomaceous Earth) S4->S5 S6 Collect & Dispose as Solid Hazmat S5->S6

Spill Response Decision Tree for Organic Amine Building Blocks

References

  • University of Chicago Environmental Health and Safety. "Hazardous Waste Disposal Procedures." UChicago EHS, [Link]

  • ETH Zürich. "Factsheet: Disposal of Hazardous Waste - Basic Principles." ETH Zürich Safety, Security, Health and Environment, [Link]

  • Purdue University. "Hazardous Waste Disposal Guidelines." Purdue Radiological and Environmental Management, [Link]

  • National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, [Link]

Sources

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